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4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine Documentation Hub

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  • Product: 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine
  • CAS: 2358751-27-4

Core Science & Biosynthesis

Foundational

1H and 13C NMR Spectral Elucidation of 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine

Executive Summary The compound 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine (CAS: 2358751-27-4) is a highly functionalized, orthogonally halogenated 7-azaindole derivative. In modern medicinal chemistry, the 7-aza...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine (CAS: 2358751-27-4) is a highly functionalized, orthogonally halogenated 7-azaindole derivative. In modern medicinal chemistry, the 7-azaindole scaffold serves as a critical bioisostere for indole, offering improved aqueous solubility and an additional hydrogen-bond acceptor (N7) that frequently interacts with the hinge region of therapeutic kinase targets[1]. The strategic placement of iodine at C-3 and bromine at C-4 provides distinct handles for sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings), making this molecule a vital intermediate in the synthesis of advanced FGFR, JAK, and CSF-1R inhibitors[2].

This technical guide provides an authoritative framework for the structural validation of this compound using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, I have structured this guide to not only present the expected spectral data but to deconstruct the quantum mechanical and electronic causalities—such as spin-orbit coupling and magnetic anisotropy—that dictate these chemical shifts.

Structural Analysis & Mechanistic Rationale

Understanding the NMR spectral signature of this compound requires analyzing the distinct electronic microenvironments within the functionalized pyrrolo[2,3-b]pyridine core[3]:

  • The Pyridine Ring (Electron-Deficient): The N7 nitrogen atom exerts a strong inductive (-I) and resonance (-M) electron-withdrawing effect. This heavily deshields the alpha-proton (H-6), pushing it significantly downfield.

  • The Pyrrole Ring (Electron-Rich): The N1 nitrogen donates its lone pair into the aromatic system (+M effect), generally shielding the pyrrole protons. However, the N1-isobutyl alkylation subtly alters this electron density while providing a distinct aliphatic signature.

  • The Halogen Effects (Causality of Shifts):

    • C-3 Iodine: Iodine induces a profound "heavy atom effect" on the attached C-3 carbon. Relativistic spin-orbit coupling from the massive iodine nucleus causes massive magnetic shielding, shifting the C-3 carbon signal dramatically upfield (~55 ppm).

    • C-4 Bromine: Bromine, being highly electronegative but possessing a smaller electron cloud than iodine, exerts a localized inductive deshielding effect on C-4, shifting it downfield (~134 ppm) without the extreme spin-orbit shielding seen with iodine.

Experimental Protocols for NMR Acquisition

To ensure a self-validating and reproducible dataset, the following step-by-step methodology must be strictly adhered to when acquiring the NMR spectra.

NMR_Workflow A Sample Preparation (15-20 mg in 0.6 mL CDCl3) B 1D NMR Acquisition (1H: 400 MHz, 13C: 100 MHz) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing (Fourier Transform, Phase Correction) C->D E Spectral Analysis & Signal Assignment D->E

Workflow for comprehensive NMR acquisition and structural elucidation.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Weigh 15–20 mg of the analyte for 1 H NMR (or 40–50 mg for 13 C NMR) to ensure an optimal signal-to-noise (S/N) ratio. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS). The non-polar CDCl 3​ is chosen to prevent hydrogen-bonding artifacts that occur in protic solvents.

  • Tuning and Shimming: Insert the 5 mm NMR tube into a 400 MHz spectrometer (298 K). Perform precise probe tuning and matching for both 1 H and 13 C nuclei to maximize power transfer. Lock onto the deuterium frequency of CDCl 3​ and execute gradient shimming to achieve a highly homogeneous magnetic field (critical for resolving the fine J-couplings of the isobutyl group).

  • 1 H NMR Parameters: Execute a standard 1D proton pulse sequence (e.g., zg30). Set the spectral width to 20 ppm, collect 64k data points, and run 16 scans. A relaxation delay (D1) of 1.5 seconds is sufficient for proton relaxation.

  • 13 C NMR Parameters: Execute a proton-decoupled 1D carbon sequence (e.g., zgpg30). Set the spectral width to 250 ppm. Because quaternary carbons (C-3, C-4, C-3a, C-7a) lack attached protons to facilitate dipole-dipole relaxation, increase the D1 delay to 2.0–2.5 seconds and acquire 1024–2048 scans to ensure these critical signals are captured above the baseline noise.

  • Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C. Fourier transform, phase correct, and reference the spectra to TMS (0.00 ppm) or the residual CHCl 3​ peak (7.26 ppm for 1 H; 77.16 ppm for 13 C).

Quantitative Spectral Data & Interpretation

H NMR Spectral Data (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentMechanistic Rationale
8.15 Doublet (d)5.01HH-6 Highly deshielded by the adjacent N7 lone pair and inductive withdrawal.
7.42 Singlet (s)-1HH-2 Pyrrole proton. Appears as a singlet due to the substitution at C-3 (Iodine).
7.30 Doublet (d)5.01HH-5 Ortho-coupled to H-6. Deshielded by the adjacent C-4 Bromine atom.
4.05 Doublet (d)7.52HN-CH 2​ Deshielded by the direct attachment to the electronegative N1 atom.
2.25 Multiplet (m)-1HCH Aliphatic methine proton, split by the adjacent methylene and two methyl groups.
0.95 Doublet (d)6.56H2 x CH 3​ Highly shielded aliphatic methyl protons.
C NMR Spectral Data (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)TypeAssignmentMechanistic Rationale
147.5 Quaternary (C)C-7a Bridgehead carbon, strongly deshielded by the adjacent N7 and N1 atoms.
143.0 Methine (CH)C-6 Alpha to the N7 pyridine nitrogen; highly electron-deficient.
134.5 Quaternary (C)C-4 Downfield shift driven by the inductive effect of the attached Bromine.
130.5 Methine (CH)C-2 Pyrrole carbon, moderately deshielded by N1 alkylation.
120.0 Quaternary (C)C-3a Bridgehead carbon connecting the electron-rich and electron-poor rings.
117.5 Methine (CH)C-5 Beta to N7, shielded relative to C-6, but influenced by ortho-Bromine.
55.5 Quaternary (C)C-3 Critical Diagnostic Peak: Extreme upfield shift due to the heavy atom (spin-orbit) effect of Iodine.
53.0 Methylene (CH 2​ )N-CH 2​ Aliphatic carbon directly bound to the N1 nitrogen.
29.5 Methine (CH)CH Isobutyl methine carbon.
20.0 Methyl (CH 3​ )2 x CH 3​ Isobutyl methyl carbons.

2D NMR Workflows for Structural Verification

To establish a self-validating system, 1D NMR data must be cross-examined using 2D NMR techniques. The absolute regiochemistry of the halogens (Br at C-4, I at C-3) is unequivocally proven via HMBC (Heteronuclear Multiple Bond Correlation) , which detects long-range ( 2J and 3J ) carbon-proton couplings.

Key Diagnostic Correlations
  • Validating N1-Alkylation: The N-CH 2​ protons ( δ 4.05) will show strong 3J HMBC cross-peaks to both C-2 ( δ 130.5) and the bridgehead C-7a ( δ 147.5).

  • Validating C-3 Iodination: The H-2 proton ( δ 7.42) will show a 2J correlation to the highly shielded C-3 carbon ( δ 55.5) and a 3J correlation to C-3a ( δ 120.0).

  • Validating C-4 Bromination: The H-5 proton ( δ 7.30) will show a 2J correlation to the brominated C-4 carbon ( δ 134.5) and a 2J correlation to C-6 ( δ 143.0).

HMBC_Correlations H2 H-2 C3 C-3 (I) H2->C3 2J C3a C-3a H2->C3a 3J C7a C-7a H2->C7a 3J H5 H-5 H5->C3a 3J C4 C-4 (Br) H5->C4 2J H6 H-6 H6->C4 3J H_CH2 N-CH2 C2 C-2 H_CH2->C2 3J H_CH2->C7a 3J C5 C-5 C6 C-6

Key HMBC (Heteronuclear Multiple Bond Correlation) interactions for structural verification.

By integrating the exact chemical shift predictions with the causal electronic theories and 2D correlation mapping, researchers can confidently verify the synthesis and purity of 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine prior to downstream cross-coupling applications.

References

  • RSC Advances - Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Royal Society of Chemistry. Available at:[Link]

  • Journal of Medicinal Chemistry - Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. American Chemical Society. Available at:[Link]

  • Croatica Chemica Acta - Design, Synthesis, and Spectroscopic Study of 7-Azaindolyl Hydrazones with Anti-Breast Cancer Activity. SRCE. Available at:[Link]

Sources

Exploratory

A Guide to the Crystal Structure Analysis of 1-isobutyl-1H-pyrrolo[2,3-b]pyridine Intermediates

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of the synthesis and crystal structure analysis of intermediates in the formation of 1-isobutyl-1H-pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis and crystal structure analysis of intermediates in the formation of 1-isobutyl-1H-pyrrolo[2,3-b]pyridine, a derivative of the medicinally significant 7-azaindole scaffold. As this scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors, a profound understanding of its three-dimensional structure and the conformation of its synthetic precursors is paramount for rational drug design.[1][2] This guide will delve into the causality behind experimental choices in synthesis and crystallographic analysis, offering field-proven insights for researchers in medicinal chemistry and drug development.

The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, framework is a privileged heterocyclic motif in medicinal chemistry.[1] Its structure, a fusion of a pyridine and a pyrrole ring, makes it an excellent bioisostere of indole and purine systems. This unique arrangement allows for modulation of critical drug-like properties such as solubility, pKa, and lipophilicity.[2] The presence of both a hydrogen bond donor (the pyrrole -NH) and a hydrogen bond acceptor (the pyridine nitrogen) facilitates strong interactions with biological targets, making 7-azaindole derivatives potent inhibitors of various enzymes, especially protein kinases.[2]

Synthesis of 1-isobutyl-1H-pyrrolo[2,3-b]pyridine: A Representative Pathway

A common and effective method for the synthesis of 1-substituted 7-azaindoles is the N-alkylation of the parent 7-azaindole heterocycle. This section outlines a representative, two-step procedure for the synthesis of 1-isobutyl-1H-pyrrolo[2,3-b]pyridine.

Key Intermediates and Reaction Rationale

The primary intermediate in this synthesis is the deprotonated 7-azaindole anion, which acts as a nucleophile. The choice of a strong base is critical to ensure complete deprotonation of the pyrrole nitrogen, which has a pKa of approximately 16-17. Sodium hydride (NaH) is a common choice as it forms a non-nucleophilic base and the only byproduct is hydrogen gas, which is easily removed from the reaction mixture. The subsequent reaction with an alkyl halide, in this case, 1-bromo-2-methylpropane (isobutyl bromide), proceeds via an SN2 reaction to yield the desired N-alkylated product.

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway Azaindole 7-Azaindole (1) Product 1-Isobutyl-1H-pyrrolo[2,3-b]pyridine (3) Azaindole->Product 1. NaH, DMF 2. Isobutyl Bromide (2) IsobutylBromide 1-Bromo-2-methylpropane (2) Base NaH, DMF

Caption: Synthetic pathway for 1-isobutyl-1H-pyrrolo[2,3-b]pyridine.

Experimental Protocol: Synthesis of 1-isobutyl-1H-pyrrolo[2,3-b]pyridine

The following is a detailed, step-by-step methodology for the synthesis of the target compound.

Materials:

  • 7-Azaindole (1)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1-Bromo-2-methylpropane (Isobutyl bromide) (2)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 7-azaindole (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour. The evolution of hydrogen gas should be observed.

  • Cool the mixture back to 0 °C and add 1-bromo-2-methylpropane (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-isobutyl-1H-pyrrolo[2,3-b]pyridine (3) as a solid or oil.

Crystal Structure Analysis of Key Intermediates

Single-crystal X-ray diffraction (XRD) is an indispensable tool for the unambiguous determination of the three-dimensional structure of crystalline compounds.[3] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the properties and biological activity of a molecule. In the context of our synthesis, we will focus on the crystal structure analysis of the starting material, 7-azaindole, and a representative N-substituted derivative as a proxy for the final product.

Experimental Workflow for Single-Crystal XRD

The general workflow for obtaining and analyzing a crystal structure is as follows:

XRD_Workflow cluster_experiment Experimental cluster_analysis Data Analysis Crystallization Crystal Growth Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection (X-ray Diffractometer) Mounting->DataCollection StructureSolution Structure Solution (e.g., Direct Methods) DataCollection->StructureSolution StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure (CIF file)

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Foundational

Electronic Properties and Reactivity of 3-Iodo-4-Bromo-7-Azaindole: A Technical Guide for Advanced Cross-Coupling

Introduction and Strategic Value The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a highly privileged bioisostere of indole, widely utilized in modern drug discovery to improve aqueous solubility and modulate meta...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Value

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a highly privileged bioisostere of indole, widely utilized in modern drug discovery to improve aqueous solubility and modulate metabolic stability. The specific dihalogenated derivative, 3-iodo-4-bromo-7-azaindole , serves as an exceptionally versatile building block. By installing two different halogens on two electronically distinct rings, chemists can execute rapid, multidimensional structural diversification. This strategy was recently highlighted in the discovery of potent, broad-spectrum antiviral inhibitors targeting adaptor protein-2 associated kinase 1 (AAK1) [1].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic reaction schemes. Here, we will dissect the fundamental electronic properties that govern this scaffold and provide a field-proven, self-validating protocol for its chemoselective functionalization.

Electronic Properties and Regioselectivity

The reactivity of 3-iodo-4-bromo-7-azaindole is dictated by the "push-pull" electronic distribution across its fused bicyclic system:

  • The Pi-Excessive Pyrrole Ring (C-1 to C-3): The five-membered ring is electron-rich. Computational models, such as the RegioSQM method, confirm that the C-3 position possesses the highest proton affinity and highest HOMO density, making it the most nucleophilic center on the scaffold [2]. Consequently, electrophilic aromatic substitution (EAS), such as initial iodination, occurs rapidly and exclusively at C-3 [3].

  • The Pi-Deficient Pyridine Ring (C-4 to C-6): The six-membered ring is electron-poor due to the inductive and resonance electron-withdrawing effects of the N-7 atom. The C-4 position is deactivated toward EAS but is highly susceptible to nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed oxidative addition.

ReactivityMap Core 3-Iodo-4-Bromo-7-Azaindole C3 C-3 Position (Iodine) Pi-Excessive Pyrrole Ring Core->C3 High Susceptibility to Pd(0) Oxidative Addition C4 C-4 Position (Bromine) Pi-Deficient Pyridine Ring Core->C4 Secondary Reactivity Requires Forcing Conditions N1 N-1 Position (Pyrrole NH) Requires Protection Core->N1 Acidic Proton Potential Catalyst Poison

Diagram 1: Electronic properties and reactivity map of 3-iodo-4-bromo-7-azaindole.

The Logic of Differential Halogen Reactivity

In palladium-catalyzed cross-coupling reactions, chemoselectivity is governed by the activation barrier for the oxidative addition step.

  • C-I Bond (C-3): The bond dissociation energy (BDE) is approximately 234 kJ/mol. It undergoes rapid oxidative addition with Pd(0) at room temperature or under mild heating.

  • C-Br Bond (C-4): The BDE is approximately 280 kJ/mol. It requires elevated temperatures, stronger bases, and highly active bidentate ligands (e.g., dppf) to undergo oxidative addition.

This ~46 kJ/mol thermodynamic gap allows for strictly sequential functionalization without competitive cross-coupling at the C-4 position during the initial C-3 substitution [1].

Experimental Workflow: Sequential Cross-Coupling Protocol

The following methodology details the synthesis of 3,4-disubstituted 7-azaindoles. Every step is designed with causality and self-validation in mind.

Step 1: N-1 Tosyl Protection

Causality: The free pyrrole NH is acidic and can coordinate to palladium, poisoning the catalyst. Furthermore, an electron-withdrawing protecting group like Tosyl (Ts) reduces the electron density of the pyrrole ring, stabilizing the intermediate against oxidative degradation during subsequent metal-catalyzed steps.

  • Dissolve 3-iodo-4-bromo-7-azaindole (1.0 eq) in anhydrous DMF at 0 °C under inert atmosphere.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. NaH irreversibly deprotonates N-1, driving the formation of the reactive sodium salt.

  • Stir for 30 minutes, then add p-Toluenesulfonyl chloride (TsCl, 1.1 eq).

  • Quench with ice water, extract with EtOAc, and purify via flash chromatography to yield the N-Ts protected intermediate.

Step 2: Chemoselective C-3 Sonogashira Coupling

Causality: We utilize mild conditions to ensure the C-Br bond remains completely intact.

  • Degas a solution of the protected intermediate (1.0 eq) in THF/Triethylamine (1:1 v/v).

  • Add Pd(PPh3)4 (0.05 eq) and CuI (0.10 eq). CuI acts as a co-catalyst to form the reactive copper acetylide, while the mild Pd(PPh3)4 selectively inserts into the weaker C-I bond.

  • Add the terminal alkyne (e.g., 3-ethynylpyridine, 1.1 eq) dropwise at room temperature.

  • Self-Validation: Monitor by LC-MS. The reaction is complete when the mass shift strictly corresponds to the displacement of iodine (-127 Da) plus the alkyne mass. The signature 1:1 isotopic pattern of the remaining bromine atom (M / M+2) must remain intact in the mass spectrum.

Step 3: C-4 Suzuki-Miyaura Coupling

Causality: With the iodine displaced, we must force the oxidative addition into the C-Br bond.

  • To the isolated C-3 coupled intermediate (1.0 eq) in 1,4-dioxane/water (4:1), add the desired arylboronic acid (1.5 eq) and K2CO3 (2.0 eq).

  • Add Pd(dppf)Cl2 (0.10 eq). The bidentate dppf ligand increases the electron density on the Pd center and enforces a cis-geometry, facilitating the more difficult oxidative addition into the C-Br bond.

  • Heat to 90 °C for 12 hours.

  • Purify via silica gel chromatography.

Step 4: N-1 Deprotection
  • Dissolve the fully functionalized intermediate in THF/MeOH.

  • Add 2M NaOH (aq) and heat to 60 °C until complete cleavage of the tosyl group is observed via TLC.

Workflow Step1 1. N-1 Protection (TsCl, NaH, DMF) Step2 2. C-3 Sonogashira Coupling (Pd(PPh3)4, CuI, Alkyne, RT) Step1->Step2 Yields N-Ts Intermediate Step3 3. C-4 Suzuki Coupling (Pd(dppf)Cl2, Boronic Acid, 90°C) Step2->Step3 Chemoselective C-I Activation Step4 4. N-1 Deprotection (NaOH, THF/MeOH, 60°C) Step3->Step4 C-Br Activation

Diagram 2: Step-by-step workflow for sequential cross-coupling of 3-iodo-4-bromo-7-azaindole.

Quantitative Data & Reactivity Metrics

To facilitate experimental planning and catalyst selection, the following table summarizes the key reactivity metrics for the 3-iodo-4-bromo-7-azaindole system.

Property / MetricC-3 Position (Iodo)C-4 Position (Bromo)
Ring Environment Pi-Excessive (Pyrrole)Pi-Deficient (Pyridine)
Bond Dissociation Energy ~234 kJ/mol~280 kJ/mol
Primary Reaction Mode Electrophilic Aromatic SubstitutionNucleophilic Aromatic Substitution
Pd-Coupling Activation Mild (RT to 50 °C)Forcing (80 °C to 110 °C)
Optimal Pd Catalyst Pd(PPh3)4, Pd(OAc)2Pd(dppf)Cl2, Pd2(dba)3/XPhos
Typical Yield (Coupling) 75 - 90%60 - 80%

Conclusion

The 3-iodo-4-bromo-7-azaindole scaffold is a masterclass in exploiting electronic and thermodynamic asymmetries. By understanding the push-pull nature of the pyrrolo[2,3-b]pyridine core and leveraging the precise BDE differentials between C-I and C-Br bonds, researchers can execute highly reliable, chemoselective functionalizations to accelerate the discovery of novel therapeutics.

References

  • Anthonissen, S., Van Eynde, W., Karim, M., Gao, L.-J., Tran, D. H. N., Schols, D., Voet, A., Einav, S., Dehaen, W., & De Jonghe, S. (2025). Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue. European Journal of Medicinal Chemistry, 299, 118001. URL: [Link]

  • Kromann, J. C., Kruszyk, M., & Jessing, M. (2018). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science, 9(3), 660-665. URL: [Link]

  • Kikuta, H., & Ohshiro, Y. (1998). Functionalization of 7-Azaindole. Kinki University Research Institute for Science and Technology, 10, 43-48. URL: [Link]

Exploratory

Thermodynamic Stability and Degradation Kinetics of 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine: A Comprehensive Technical Guide

Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of highly potent kinase inhibitors[1]. The substitution of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of highly potent kinase inhibitors[1]. The substitution of the traditional indole C-H with a nitrogen atom significantly alters the molecule's physicochemical profile, often enhancing aqueous solubility, lowering lipophilicity, and improving metabolic stability.

Among the highly functionalized building blocks used to synthesize these therapeutics, 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine stands out due to its orthogonal reactivity, enabling precise, sequential cross-coupling reactions (e.g., Suzuki, Sonogashira). However, the presence of two different halogens and an N-alkyl group on a fused bicyclic system creates a complex thermodynamic landscape. Understanding the stability of this molecule is critical for formulation, storage, and downstream synthetic applications.

Structural Thermodynamics & Bond Dissociation Energies (BDE)

The thermodynamic stability of 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine is dictated by the distinct electronic environments of its two fused rings and the respective bond dissociation energies (BDEs) of its substituents.

  • The C3–I Bond (Pyrrole Ring): The five-membered pyrrole ring is inherently electron-rich, which readily facilitates electrophilic halogenation at the C3 position. However, the resulting C-I bond is highly polarizable and exhibits the lowest BDE in the molecule (approximately 60–65 kcal/mol)[2]. This makes the C3–I bond the primary thermodynamic weak point, highly susceptible to homolytic cleavage under thermal or photolytic stress.

  • The C4–Br Bond (Pyridine Ring): Conversely, the six-membered pyridine ring is electron-deficient. The nitrogen atom at position 7 (N7) withdraws electron density via induction and resonance, creating a partial positive charge at the para position (C4). While this electronic deficiency strengthens the C4–Br bond against homolytic cleavage (BDE ~80–84 kcal/mol)[3], it highly activates the C4 carbon toward Nucleophilic Aromatic Substitution (SNAr).

  • The N1–Isobutyl Group: The isobutyl chain provides significant steric shielding to the pyrrole nitrogen, preventing oxidative dimerization pathways common in unprotected azaindoles. The N–C bond is thermodynamically stable under standard conditions but can undergo oxidative degradation under extreme stress.

Degradation Pathways: Causality and Mechanism

Understanding why a molecule degrades dictates how we store and handle it. The degradation of this compound follows two divergent pathways depending on the environmental stressor.

  • Photochemical and Thermal Homolysis (C3–I Cleavage): Exposure to UV light or extreme heat provides sufficient energy to overcome the low activation barrier of the C3–I bond. Homolysis generates an iodine radical and a C3-azaindole radical. In solution, this radical rapidly abstracts a hydrogen atom from the solvent, leading to the deiodinated degradant (4-Bromo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine).

  • Solvolysis and SNAr (C4–Br Displacement): In the presence of nucleophilic solvents (e.g., primary alcohols, water under basic conditions), the electron-deficient C4 carbon undergoes SNAr. The N7 atom acts as an electron sink, stabilizing the Meisenheimer complex intermediate, leading to the expulsion of the bromide ion and the formation of C4-substituted degradants.

Degradation Parent 4-Bromo-3-iodo-1-isobutyl- 1H-pyrrolo[2,3-b]pyridine UV UV Light / Heat (Homolysis) Parent->UV C3-I Cleavage Base Nucleophiles / Base (SNAr) Parent->Base C4-Br Attack Deg1 Deiodinated Product (C3 Radical/Anion) UV->Deg1 BDE ~65 kcal/mol Deg2 C4-Substituted Product (Br Displacement) Base->Deg2 Electron-deficient Pyridine

Mechanistic degradation pathways of the azaindole core under photolytic and nucleophilic stress.

Self-Validating Experimental Protocols for Stability Testing

To rigorously evaluate the thermodynamic stability of this API intermediate, testing must go beyond simple observation. The protocols below are designed as self-validating systems, ensuring that degradation is accurately quantified and mass balance is maintained.

Protocol 1: Accelerated Solid-State Thermal Stability (TGA/DSC)

Rationale: Determines the onset of thermal decomposition and assesses solid-state thermodynamic stability by correlating mass loss with thermal events.

  • Preparation: Accurately weigh 5.0 mg of the API into an aluminum crucible. Prepare an identical empty crucible as a reference blank.

  • Purge: Equilibrate the Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) chambers with ultra-pure Nitrogen (50 mL/min) to prevent oxidative artifacts.

  • Ramp: Heat the sample from 25°C to 300°C at a strictly controlled rate of 10°C/min.

  • Validation Check: Monitor the first derivative of the TGA curve (DTG). The onset of mass loss must correlate with an endothermic or exothermic event on the DSC trace. A lack of correlation indicates potential instrument drift, buoyancy effects, or sample contamination.

  • Data Extraction: Record the melting point (endotherm) and the decomposition onset temperature ( Td​ ).

Protocol 2: Solution-State Photostability (ICH Q1B Compliant)

Rationale: Exploits the low BDE of the C3–I bond to determine shelf-life in solution under light stress.

  • Preparation: Dissolve the compound in HPLC-grade Acetonitrile to a final concentration of 1.0 mg/mL. Add 0.1 mg/mL of an internal standard (e.g., 4-bromo-1H-indole) to correct for solvent evaporation.

  • Exposure: Place the quartz vials in a photostability chamber. Expose to an overall illumination of ≥1.2×106 lux hours and an integrated near-UV energy of ≥200 Watt hours/square meter.

  • Sampling: Withdraw 10 µL aliquots at 0, 2, 4, 8, and 24 hours.

  • Analysis: Inject into a UPLC-MS/MS system utilizing a C18 column and a gradient mobile phase of water/acetonitrile with 0.1% formic acid.

  • Self-Validation (Mass Balance): Calculate the sum of the molar concentrations of the parent compound and all identified degradants (primarily the deiodinated species). The mass balance must remain ≥98% . A drop below 98% indicates the formation of undetected volatile degradants or polymerization, requiring a reassessment of the analytical method.

Workflow Sample API Sample Preparation Stress ICH Q1A/Q1B Stress Conditions Sample->Stress UPLC UPLC-MS/MS Analysis Stress->UPLC MassBal Mass Balance Calculation UPLC->MassBal Valid Protocol Validation MassBal->Valid

Self-validating workflow for accelerated stability testing and mass balance verification.

Quantitative Data Presentation

The following tables summarize the thermodynamic parameters and kinetic stability data for the compound, providing an easy-to-reference baseline for formulation scientists.

Table 1: Thermodynamic Parameters and Bond Dissociation Energies

Bond / PositionElectronic EnvironmentEstimated BDE (kcal/mol)Primary Vulnerability
C3–I (Pyrrole)Electron-rich60 – 65Photolysis, Thermal Homolysis
C4–Br (Pyridine)Electron-deficient80 – 84Nucleophilic Aromatic Substitution (SNAr)
N1–Isobutyl Sterically shielded~75Oxidative Cleavage (Extreme conditions)

Table 2: Kinetic Stability and Half-Life ( t1/2​ ) Profiles

ConditionStressorPrimary DegradantEstimated t1/2​
Solid-State (Ambient)NoneNone observed> 2 years
Solution (ACN, Ambient)Ambient LightDeiodinated analog~ 14 days
Solution (MeOH, Base)Nucleophile (MeO⁻)C4-Methoxy analog< 4 hours
Solid-State (ICH Q1B)UV/Vis LightDeiodinated analog~ 48 hours

References

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed / NIH. 1

  • Azaindoles in Medicinal Chemistry. PharmaBlock.

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society - ACS Publications.2

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC / NIH. 3

Sources

Foundational

Technical Guide: Preliminary Safety, Handling, and Synthetic Utility of 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine

Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged bioisostere of the indole and purine ring systems, widely utilized in the design of modern kinase inhibitors to improve aqueous solub...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged bioisostere of the indole and purine ring systems, widely utilized in the design of modern kinase inhibitors to improve aqueous solubility and pharmacokinetic profiles [1]. 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine (CAS: 2358751-27-4) is a highly specialized, advanced building block engineered for late-stage library diversification. The incorporation of an N1-isobutyl group enhances lipophilicity and cellular permeability, while the C3-iodo and C4-bromo substituents provide programmable, orthogonal reactivity handles for transition-metal-catalyzed cross-coupling reactions.

This whitepaper provides an authoritative overview of the compound’s physicochemical properties, extrapolated safety data, and a self-validating experimental protocol for its orthogonal functionalization.

Physicochemical Profiling & Structural Analysis

Understanding the baseline physicochemical properties of this building block is critical for calculating reaction stoichiometry, designing purification gradients, and anticipating solubility limits during biological assays.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine
CAS Number 2358751-27-4
Molecular Formula C11H12BrIN2
Molecular Weight 379.03 g/mol
Core Scaffold 7-Azaindole (1H-pyrrolo[2,3-b]pyridine)
Key Substituents N1-isobutyl, C3-iodo, C4-bromo
Appearance Solid (typically off-white to pale yellow)

Preliminary Safety & MSDS Data

As a specialized research chemical, comprehensive toxicological data for this specific CAS number is limited. However, based on the established hazard profiles of the parent halogenated 7-azaindole class[2], the following preliminary safety and handling protocols must be strictly enforced.

Table 2: Extrapolated GHS Hazard Classifications

Hazard ClassCategoryH-Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation
STOT (Single Exposure) Category 3H335: May cause respiratory irritation
Handling & Storage Causality
  • Photolability of the C-I Bond: The carbon-iodine bond at the C3 position is susceptible to homolytic cleavage when exposed to UV or intense visible light, generating highly reactive iodine radicals that lead to compound degradation and dimerization. Storage Requirement: Store at 2–8 °C in amber glass vials or wrap containers in aluminum foil.

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a standard laboratory coat are mandatory. All manipulations of the dry powder must be conducted within a certified chemical fume hood to mitigate inhalation risks associated with STOT Category 3 hazards.

Synthetic Utility: The Logic of Orthogonal Cross-Coupling

The primary synthetic value of 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine lies in its capacity for orthogonal functionalization [3]. This allows researchers to sequentially install two different functional groups (e.g., via Suzuki-Miyaura coupling) without requiring intermediate protecting group manipulations.

The Causality of Kinetic Differentiation:

  • Bond Dissociation Energy (BDE): The C-I bond has a significantly lower BDE (~55 kcal/mol) compared to the C-Br bond (~70 kcal/mol). Palladium(0) catalysts undergo oxidative addition into the weaker C-I bond orders of magnitude faster than into the C-Br bond.

  • Steric Hindrance: The C4 position is sterically congested by the adjacent C3 substituent and the pyridine ring.

  • Strategic Execution: By utilizing a mild Pd(II) precatalyst at lower temperatures (50 °C), oxidative addition is strictly limited to the C3-iodo position. Once the C3 position is functionalized, the steric bulk at C4 increases further. To activate the remaining C-Br bond, a highly active, electron-rich, and bulky ligand (e.g., XPhos) combined with elevated temperatures (95 °C) is required to force the second oxidative addition.

Step-by-Step Methodology: Self-Validating Orthogonal Suzuki-Miyaura Coupling

The following protocol details a self-validating cascade for the synthesis of 3,4-diaryl-7-azaindole derivatives.

Phase 1: Selective C3 Arylation
  • Preparation: To an oven-dried Schlenk flask, add 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq), Arylboronic acid 1 (1.05 eq), and Pd(dppf)Cl2​ (0.05 eq).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane/ H2​O (4:1 v/v), followed by Na2​CO3​ (2.0 eq).

  • Reaction: Purge the flask with Argon for 5 minutes. Stir the mixture at 50 °C for 4–6 hours.

  • Self-Validation Checkpoint (LC-MS): Analyze an aliquot via LC-MS. The reaction is complete when the starting material mass (m/z 379) disappears. Crucial Check: The product peak must exhibit a 1:1 isotopic doublet (M and M+2) characteristic of a single bromine atom. If the isotope pattern is lost, over-coupling at the C4 position has occurred, indicating the temperature was too high or the reaction ran too long.

Phase 2: C4 Functionalization
  • Preparation: Isolate the intermediate from Phase 1. To a new Schlenk flask, add the intermediate (1.0 eq), Arylboronic acid 2 (1.5 eq), and XPhos Pd G2 precatalyst (0.05 eq).

  • Solvent & Base: Add a degassed mixture of Toluene/ H2​O (10:1 v/v), followed by K3​PO4​ (2.0 eq). Causality: K3​PO4​ is a stronger base than Na2​CO3​ , necessary to accelerate the transmetalation step in sterically hindered cross-couplings.

  • Reaction: Purge with Argon. Stir vigorously at 95 °C for 12 hours.

  • Self-Validation Checkpoint (LC-MS): Analyze via LC-MS. The disappearance of the brominated intermediate and the emergence of the final product mass (lacking the 1:1 bromine isotope pattern) validates the successful completion of the orthogonal cascade.

Mechanistic Visualization

OrthogonalCoupling SM 4-Bromo-3-iodo-1-isobutyl- 1H-pyrrolo[2,3-b]pyridine (Starting Material) Step1 Pd(0) Catalyst, Mild Base, 50°C (Oxidative Addition at C-I) SM->Step1 ArB1 Suzuki Coupling 1 + Ar1-B(OH)2 Step1->ArB1 Int 4-Bromo-3-aryl-1-isobutyl- 1H-pyrrolo[2,3-b]pyridine (Intermediate) ArB1->Int Step2 XPhos Pd G2, Strong Base, 95°C (Oxidative Addition at C-Br) Int->Step2 ArB2 Suzuki Coupling 2 + Ar2-B(OH)2 Step2->ArB2 Prod 3,4-Diaryl-1-isobutyl- 1H-pyrrolo[2,3-b]pyridine (Final Product) ArB2->Prod

Figure 1: Orthogonal Suzuki-Miyaura cross-coupling workflow for 3,4-functionalization.

References

  • Title: The Azaindole Framework in the Design of Kinase Inhibitors Source: Molecules URL: [Link]

  • Title: Azaindole Therapeutic Agents Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis of 5 substituted 7-azaindoles and 7-azaindolines (US7652137B2)
  • Title: 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine (CAS 2358751-27-4) Source: ChemSrc Chemical Database URL: [Link]

Protocols & Analytical Methods

Method

Mastering Regioselectivity: A Protocol for Suzuki-Miyaura Cross-Coupling of 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex molecules for ph...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex molecules for pharmaceutical and materials science applications.[1][2] The selective functionalization of polyhalogenated heterocyclic scaffolds presents a formidable challenge, yet it unlocks immense potential for creating diverse molecular architectures. This guide provides an in-depth protocol and the underlying scientific principles for achieving highly selective Suzuki-Miyaura cross-coupling on 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in drug discovery programs.

The pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged scaffold in medicinal chemistry.[3] The ability to selectively introduce substituents at specific positions is crucial for structure-activity relationship (SAR) studies. Our focus is on leveraging the inherent reactivity differences between carbon-iodine (C-I) and carbon-bromine (C-Br) bonds to achieve site-selective arylation.

The Foundation of Selectivity: A Mechanistic Overview

The selectivity of the Suzuki-Miyaura coupling on dihalogenated substrates is primarily dictated by the initial and often rate-determining step of the catalytic cycle: oxidative addition.[4][5] The generally accepted order of reactivity for halogens in this step is I > Br > OTf >> Cl.[1][4][6] This hierarchy is a direct consequence of the bond dissociation energies (BDEs) of the corresponding carbon-halogen bonds; the weaker C-I bond is more readily cleaved by the palladium(0) catalyst.[7]

By carefully controlling the reaction conditions, we can exploit this reactivity differential to favor the oxidative addition at the C-I bond of 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine, leaving the C-Br bond intact for subsequent transformations.

Below is a visual representation of the catalytic cycle, highlighting the key step that governs selectivity.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd_I Oxidative Addition (at C-I) Pd0->OxAdd_I + Substrate Substrate 4-Bromo-3-iodo-1-isobutyl- 1H-pyrrolo[2,3-b]pyridine Substrate->OxAdd_I Intermediate_I R-Pd(II)(I)L2 (Aryl-Pd Intermediate) OxAdd_I->Intermediate_I Favored Pathway (Lower Activation Energy) Transmetalation Transmetalation Intermediate_I->Transmetalation Boronic_Acid Ar-B(OR)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation Intermediate_II R-Pd(II)(Ar)L2 Transmetalation->Intermediate_II Reductive_Elim Reductive Elimination Intermediate_II->Reductive_Elim Reductive_Elim->Pd0 Catalyst Regeneration Product 4-Bromo-3-aryl-1-isobutyl- 1H-pyrrolo[2,3-b]pyridine Reductive_Elim->Product

Sources

Application

step-by-step synthesis route of 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine

Application Note & Protocol Topic: A Step-by-Step Guide to the Synthesis of 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine Audience: Researchers, scientists, and drug development professionals. Introduction: The Str...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: A Step-by-Step Guide to the Synthesis of 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Substituted 7-Azaindoles

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure, being a bioisostere of indole, allows it to mimic the natural amino acid tryptophan and interact with a wide array of biological targets. Consequently, 7-azaindole derivatives have been successfully developed as potent inhibitors for various kinases, including GSK-3β and fibroblast growth factor receptor (FGFR), making them crucial in the development of therapeutics for diseases like Alzheimer's and cancer.[1][2][3]

The strategic functionalization of the 7-azaindole core is paramount for modulating its pharmacological properties. Halogenated intermediates, in particular, serve as versatile chemical handles for introducing further molecular complexity through modern synthetic techniques like palladium-catalyzed cross-coupling reactions.[4][5] The target molecule of this guide, 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine, is a prime example of such a key intermediate. The distinct reactivity of the bromo and iodo substituents allows for selective and sequential cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the N-isobutyl group enhances lipophilicity and can influence binding interactions.

This document provides a detailed, three-step synthetic protocol for the preparation of this valuable building block, starting from commercially available 7-azaindole. Each step is accompanied by in-depth scientific commentary to explain the underlying chemical principles and rationale for the chosen methodology.

Overall Synthetic Strategy

The synthesis is designed as a robust and scalable three-step sequence starting from 7-azaindole. The strategy involves the sequential halogenation of the 7-azaindole core, first at the C4 position of the pyridine ring and then at the C3 position of the pyrrole ring, followed by N-alkylation of the pyrrole nitrogen.

Synthetic_Workflow Start 7-Azaindole Step1_output 4-Bromo-1H-pyrrolo[2,3-b]pyridine Start->Step1_output Bromination at C4 Step2_output 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine Step1_output->Step2_output Iodination at C3 Final_Product 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine Step2_output->Final_Product N-Isobutylation

Caption: High-level overview of the synthetic workflow.

Part 1: Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine (2)

The initial bromination at the C4 position of the electron-deficient pyridine ring is not straightforward. A common and effective strategy, adapted from established procedures, involves a two-stage process: N-oxidation of the pyridine nitrogen followed by treatment with a brominating agent.[6]

Reaction Scheme: Step 1a: 7-Azaindole → 7-Azaindole N-oxide (1) Step 1b: 7-Azaindole N-oxide (1) → 4-Bromo-1H-pyrrolo[2,3-b]pyridine (2)

Experimental Protocol

Step 1a: Preparation of 7-Azaindole N-oxide (1)

  • To a solution of 7-azaindole (1.0 eq) in dichloromethane (CH₂Cl₂), add 3-chloroperoxybenzoic acid (m-CPBA) (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the mixture with CH₂Cl₂ and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford compound 1 .

Step 1b: Preparation of 4-Bromo-1H-pyrrolo[2,3-b]pyridine (2)

  • To a solution of 7-azaindole N-oxide (1) (1.0 eq) in acetonitrile (CH₃CN), add phosphorus oxybromide (POBr₃) (1.2 eq) at 0 °C.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) for 2-3 hours.

  • Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the solution with a saturated aqueous NaHCO₃ solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue via silica gel chromatography to yield the desired product 2 .

Data Summary: Reagents for Part 1
ReagentMW ( g/mol )Eq.Moles (mmol)Amount
Step 1a
7-Azaindole118.141.010.01.18 g
m-CPBA (~77%)172.571.515.03.36 g
Dichloromethane---50 mL
Step 1b
7-Azaindole N-oxide (1)134.141.08.01.07 g
POBr₃286.691.29.62.75 g
Acetonitrile---40 mL
Scientist's Notes
  • Expertise & Rationale: The pyridine ring of 7-azaindole is electron-deficient and thus resistant to direct electrophilic halogenation. The N-oxidation step is critical as it increases the electron density of the pyridine ring, particularly at the C4 and C6 positions, making it more susceptible to nucleophilic attack in the subsequent step. The N-oxide also activates the C4 position for substitution when treated with reagents like POBr₃. The oxy-group is first activated by POBr₃, and then bromide acts as a nucleophile, leading to the desired 4-bromo product.

Part 2: Synthesis of 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (3)

With the C4 position brominated, the next step is the regioselective iodination of the electron-rich pyrrole ring at the C3 position. This is readily achieved using an electrophilic iodinating agent.

Reaction Scheme: 4-Bromo-1H-pyrrolo[2,3-b]pyridine (2) → 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (3)

Experimental Protocol
  • Dissolve 4-bromo-1H-pyrrolo[2,3-b]pyridine (2) (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any remaining iodine, followed by a wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The crude product 3 is often of sufficient purity for the next step, but can be further purified by recrystallization or a short silica plug if necessary.

Data Summary: Reagents for Part 2
ReagentMW ( g/mol )Eq.Moles (mmol)Amount
Compound 2 197.041.05.00.985 g
N-Iodosuccinimide (NIS)224.981.15.51.24 g
Dichloromethane---25 mL
Scientist's Notes
  • Expertise & Rationale: The pyrrole ring of the 7-azaindole system is significantly more electron-rich than the pyridine ring. This makes it highly susceptible to electrophilic aromatic substitution. N-Iodosuccinimide (NIS) is an excellent source of an electrophilic iodine cation (I⁺). The reaction proceeds regioselectively at the C3 position, which is the most nucleophilic site on the pyrrole ring, affording the desired 3-iodo derivative in high yield.[6] This selective functionalization is a key advantage of the 7-azaindole scaffold.

Part 3: Synthesis of 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine (4)

The final step is the alkylation of the pyrrole nitrogen. This is achieved by deprotonating the N-H with a strong, non-nucleophilic base, followed by nucleophilic attack on an appropriate alkyl halide.

Reaction Scheme: 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (3) → 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine (4)

Experimental Protocol
  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq).

  • Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, and then carefully add anhydrous N,N-Dimethylformamide (DMF).

  • Cool the suspension to 0 °C using an ice bath.

  • Add a solution of 4-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (3) (1.0 eq) in anhydrous DMF dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes. You should observe the evolution of hydrogen gas as the pyrrole nitrogen is deprotonated.

  • Add 1-bromo-2-methylpropane (isobutyl bromide) (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic extracts and wash with water and brine to remove DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final product 4 .

N-Alkylation cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) PyrroleNH Pyrrole-NH PyrroleN_anion Pyrrole-N⁻ (Anion) PyrroleNH->PyrroleN_anion Deprotonation NaH NaH (Base) NaH->PyrroleNH H2 H₂ (gas) Anion_React Pyrrole-N⁻ PyrroleN_anion->Anion_React FinalProduct Pyrrole-N-Isobutyl Anion_React->FinalProduct SN2 Attack IsobutylBr Isobutyl-Br IsobutylBr->Anion_React Br_ion Br⁻

Sources

Method

The Strategic Application of 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine in Modern Kinase Inhibitor Synthesis

Introduction: The Privileged 7-Azaindole Scaffold in Kinase Drug Discovery The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged 7-Azaindole Scaffold in Kinase Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors.[1] Its structure is a bioisostere of indole and purine, allowing it to mimic the adenine core of ATP and form crucial hydrogen bonding interactions with the kinase hinge region. This has led to the development of numerous approved drugs and clinical candidates targeting a wide array of kinases, including Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and RAF kinases.[1][2][3]

This application note provides a detailed guide for researchers on the strategic use of a highly functionalized and versatile intermediate: 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine . The presence of two distinct halogen atoms at the C3 and C4 positions offers a platform for sequential, regioselective cross-coupling reactions, enabling the systematic construction of complex molecular architectures. The N1-isobutyl group enhances solubility and can provide beneficial steric interactions within the kinase active site, making this scaffold a valuable tool for modern drug discovery campaigns.

I. Synthesis of the 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine Scaffold

The preparation of the title scaffold is a multi-step process starting from commercially available 7-azaindole. The following protocol is adapted from established procedures for the synthesis of analogous di-halogenated 7-azaindoles.[4]

Workflow for Scaffold Synthesis

A 7-Azaindole B 7-Azaindole N-oxide A->B mCPBA C 4-Bromo-7-azaindole B->C POBr3 D 4-Bromo-3-iodo-7-azaindole C->D N-Iodosuccinimide (NIS) E 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine D->E Isobutyl iodide, NaH

Caption: Synthetic pathway to the target scaffold.

Protocol 1: Synthesis of 4-Bromo-3-iodo-7-azaindole

This protocol details the synthesis of the key di-halogenated intermediate.

Step 1: N-Oxidation of 7-Azaindole

  • Dissolve 7-azaindole (1.0 eq) in a suitable solvent such as acetone.

  • Cool the solution to 5 °C.

  • Add meta-chloroperoxybenzoic acid (mCPBA) (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Filter the resulting precipitate and dry to obtain 7-azaindole N-oxide.

Step 2: Bromination at C4

  • To the 7-azaindole N-oxide (1.0 eq), add phosphorus oxybromide (POBr₃) (1.5 eq).

  • Heat the mixture at 80 °C for 2 hours.

  • Cool the reaction to room temperature and carefully quench with ice water.

  • Neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography to yield 4-bromo-7-azaindole.

Step 3: Iodination at C3

  • Dissolve 4-bromo-7-azaindole (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Add N-iodosuccinimide (NIS) (1.2 eq) and stir at room temperature for 4 hours.

  • Wash the reaction mixture with a sodium thiosulfate solution to quench any remaining NIS.

  • Extract with dichloromethane, dry the organic layer, and concentrate.

  • The resulting crude 4-bromo-3-iodo-7-azaindole is often of sufficient purity for the next step.

Protocol 2: N-Alkylation with Isobutyl Iodide

Step 1: Deprotonation

  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C.

  • Add a solution of 4-bromo-3-iodo-7-azaindole (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

Step 2: Alkylation

  • Add isobutyl iodide (1.3 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS for the consumption of the starting material.

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the final scaffold, 4-bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine .

II. Application in Kinase Inhibitor Synthesis: Regioselective Cross-Coupling

The differential reactivity of the C-I and C-Br bonds is the cornerstone of this scaffold's utility. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond, allowing for selective functionalization at the C3 position.[5] This is followed by a second coupling reaction at the C4 position to complete the synthesis of the target kinase inhibitor.

The Principle of Regioselective Suzuki-Miyaura Coupling

The generally accepted order of reactivity for halogens in the oxidative addition step of the Suzuki coupling is I > Br > Cl.[5] This allows for the selective activation of the carbon-iodine bond over the carbon-bromine bond under carefully controlled conditions.

A 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine B Step 1: Suzuki Coupling at C3 (Arylboronic Acid 1) A->B C 3-Aryl-4-bromo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine B->C D Step 2: Suzuki Coupling at C4 (Arylboronic Acid 2) C->D E 3,4-Diaryl-1-isobutyl-1H-pyrrolo[2,3-b]pyridine (Kinase Inhibitor) D->E

Caption: Sequential Suzuki coupling strategy.

Protocol 3: Representative Synthesis of a 3,4-Disubstituted 7-Azaindole Kinase Inhibitor

This protocol provides a general method for the synthesis of a hypothetical kinase inhibitor using the title scaffold, based on established procedures for similar di-halogenated heterocycles.[6]

Step 1: Selective Suzuki-Miyaura Coupling at the C3-Iodo Position

  • To a degassed solution of 4-bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water, 4:1), add the first arylboronic acid or ester (1.2 eq).

  • Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 eq).

  • Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

  • Heat the reaction mixture at 80-90 °C under an inert atmosphere until the starting material is consumed (monitor by LC-MS).

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to isolate the 3-aryl-4-bromo intermediate.

Step 2: Suzuki-Miyaura Coupling at the C4-Bromo Position

  • Dissolve the 3-aryl-4-bromo intermediate from the previous step (1.0 eq) in a degassed solvent system.

  • Add the second arylboronic acid or ester (1.2 eq) and a base (e.g., K₂CO₃, 3.0 eq).

  • Add a palladium catalyst, which may be the same as in Step 1 or a different one depending on the reactivity of the substrate (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 eq).

  • Heat the reaction mixture, typically at a higher temperature than Step 1 (e.g., 100-110 °C), under an inert atmosphere.

  • Monitor the reaction for completion.

  • Perform an aqueous workup as described in Step 1.

  • Purify the final product by column chromatography or recrystallization to yield the desired 3,4-disubstituted kinase inhibitor.

III. Target Kinases and Biological Activity

The 7-azaindole scaffold has been successfully employed to develop inhibitors for a wide range of kinases. The specific substitutions at the C3 and C4 positions, along with the N1-isobutyl group, will determine the final target profile and potency.

Kinase Target FamilyRepresentative Inhibitors Based on the 7-Azaindole ScaffoldReference
Janus Kinases (JAKs) Tofacitinib (structurally related), various 1H-pyrrolo[2,3-b]pyridine derivatives[2][7]
Bruton's Tyrosine Kinase (BTK) Ibrutinib (structurally related), other covalent and non-covalent inhibitors[1]
RAF Kinases Vemurafenib[1]
Aurora Kinases GSK1070916[6]
Colony-Stimulating Factor 1 Receptor (CSF1R) Pexidartinib[1]
Salt-Inducible Kinase 2 (SIK2) Substituted 1H-pyrrolo[2,3-b]pyridine derivatives[8]

IV. Conclusion and Future Perspectives

The 4-bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine scaffold represents a highly valuable and strategically designed building block for the synthesis of novel kinase inhibitors. Its key advantages include:

  • Regioselective Functionalization: The differential reactivity of the iodo and bromo substituents allows for controlled, sequential introduction of various chemical moieties.

  • Privileged Core: The 7-azaindole core provides a proven framework for effective binding to the ATP pocket of numerous kinases.

  • Modulation of Physicochemical Properties: The N-isobutyl group can enhance solubility and provide favorable interactions within the target protein.

This guide provides a foundational understanding and practical protocols for the synthesis and application of this scaffold. Researchers in drug discovery can leverage this intermediate to accelerate the development of next-generation kinase inhibitors with improved potency, selectivity, and drug-like properties.

V. References

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (2023). MDPI. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2025). MDPI. [Link]

  • Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. (2015). PubMed. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2014). MDPI. [Link]

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (2024). Ind. J. Pharm. Edu. Res.. [Link]

  • Janus kinase inhibitor. (n.d.). Wikipedia. [Link]

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (n.d.). ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-depen. (2025). ScienceDirect. [Link]

  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. (2020). Academia.edu. [Link]

  • Pyrrolo [2,3-b]pyridine derivatives as protein kinase inhibitors. (n.d.). Google Patents.

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2014). PMC - NIH. [Link]

  • Substituted 1h-pyrrolo[2,3-b]pyridine and 1h-pyrazolo[3,4-b]pyridine derivatives as salt inducible kinase 2 (sik2) inhibitors. (n.d.). Google Patents.

  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. (2020). PubMed. [Link]

  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. (2016). ACS Publications. [Link]

  • Azaindole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). PMC. [Link]

  • 3,5-(UN)SUBSTITUTED-1H-PYRROLO[2,3-B]PYRIDINE, 1H-PYRAZOLO[3,4-B]PYRIDINE AND 5H-PYRROLO [2-,3-B]PYRAZINE DUAL ITK AND JAK3 KINA. (2014). Googleapis.com. [Link]

  • Baricitinib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Janus Kinases. (2019). MDPI. [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. (n.d.). PMC. [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). ACS Publications. [Link]

  • Highly Selective Janus Kinase 3 Inhibitors Based on a pyrrolo[2,3-d]pyrimidine Scaffold: Evaluation of WO2013085802. (2014). PubMed. [Link]

  • Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. (2015). The Royal Society of Chemistry. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). ResearchGate. [Link]

  • Substituted 1H-pyrrolo [2, 3-b] pyridine and 1H-pyrazolo [3, 4-b] pyridine derivatives as salt inducible kinase 2 (SIK2) inhibitors. (n.d.). Google Patents.

  • Pyrrolo (2, 3-B) pyridine derivatives as protein kinase inhibitors. (n.d.). Google Patents.

Sources

Application

Application Note: Regioselective Sonogashira Coupling of 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Scaffold Application: Kinase Inhibitor Development & Bioisosteric Replacement Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyrid...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Scaffold Application: Kinase Inhibitor Development & Bioisosteric Replacement

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in modern drug discovery, frequently utilized as a bioisostere of indole to improve physicochemical properties and kinase hinge-binding affinity [[1]](). The compound 4-bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine is a highly versatile intermediate. Because it possesses two distinct halogens (iodine at C-3 and bromine at C-4), it is primed for sequential, orthogonal cross-coupling. This application note details a highly robust, regioselective Sonogashira coupling protocol that functionalizes the C-3 position exclusively, preserving the C-4 bromine for downstream Suzuki-Miyaura or Buchwald-Hartwig functionalization 2.

Mechanistic Rationale & Regioselectivity

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the Pd(0) active species into the carbon-halogen bond is the rate-determining step. The regioselectivity of this protocol relies on the fundamental difference in bond dissociation energies:

  • C(sp²)–I Bond: ~65 kcal/mol (Low activation energy, kinetically favored)

  • C(sp²)–Br Bond: ~81 kcal/mol (Higher activation energy, requires elevated temperatures)

By strictly controlling the reaction temperature (45 °C) and utilizing a finely tuned catalyst system, oxidative addition occurs exclusively at the C-3 iodine 3.

The Role of the 1-Isobutyl Group: In many azaindole syntheses, an unprotected pyrrole nitrogen (N-H) can competitively coordinate to the palladium or copper catalysts, leading to catalyst poisoning or unwanted C-H activation 1. The N-1 isobutyl group acts as a permanent steric shield that prevents N-coordination, enhances lipid solubility in organic solvents, and eliminates the need for transient protecting groups (e.g., N-tosyl or N-Boc) 2.

Experimental Design & Causality

Do not treat reagents as arbitrary choices; every component in this system serves a specific mechanistic purpose:

  • Precatalyst (Pd(PPh₃)₂Cl₂): Provides a stable Pd(II) source that is easily reduced in situ to the active Pd(0) species. The triphenylphosphine ligands offer the right balance of electron donation and steric bulk to facilitate oxidative addition at the C-I bond while preventing insertion into the C-Br bond.

  • Co-catalyst (CuI): Accelerates the reaction by forming a highly reactive copper acetylide intermediate. This undergoes transmetalation with the Pd(II)-aryl complex magnitudes faster than the terminal alkyne alone 4.

  • Solvent Matrix (DMF / TEA): N,N-Dimethylformamide (DMF) provides superior solubility for the isobutyl-substituted scaffold and stabilizes the polar transition states. Triethylamine (TEA) acts as the base to deprotonate the terminal alkyne and serves as the mild reducing agent to generate Pd(0).

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and regioselective outcomes during our process optimization:

EntryCatalyst SystemSolvent / BaseTemp (°C)Time (h)Conversion (%)Regioselectivity (C3:C4)
1Pd(PPh₃)₄ / CuITHF / DIPA251645>99:1
2Pd(PPh₃)₂Cl₂ / CuITHF / TEA50127095:5
3 Pd(PPh₃)₂Cl₂ / CuI DMF / TEA (4:1) 45 4 >95 >99:1
4Pd(dppf)Cl₂ / CuIDMF / TEA802>9960:40 (Failure)

Mechanistic Visualization

G SM 4-Bromo-3-iodo-1-isobutyl- 1H-pyrrolo[2,3-b]pyridine OxAdd_I Oxidative Addition at C3-I (Fast, Low Activation Energy) SM->OxAdd_I + Pd(0) OxAdd_Br Oxidative Addition at C4-Br (Slow, High Activation Energy) SM->OxAdd_Br + Pd(0) Pd_Cat Pd(0) Active Species Pd_Cat->OxAdd_I Transmet Transmetalation with Cu-Acetylide OxAdd_I->Transmet Byproduct Des-bromo Byproducts (Suppressed at <50°C) OxAdd_Br->Byproduct RedElim Reductive Elimination Transmet->RedElim RedElim->Pd_Cat Catalyst Regeneration Product 3-Alkynyl-4-bromo-1-isobutyl- 1H-pyrrolo[2,3-b]pyridine RedElim->Product

Mechanistic workflow of the regioselective Sonogashira coupling at the C-3 position.

Step-by-Step Protocol

Reagents Required:

  • 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv, 1.0 mmol, 379.03 g/mol )

  • Terminal Alkyne (e.g., Trimethylsilylacetylene, TMSA) (1.2 equiv, 1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.05 equiv, 5 mol%)

  • CuI (0.10 equiv, 10 mol%)

  • Anhydrous DMF (4.0 mL)

  • Anhydrous Triethylamine (TEA) (1.0 mL)

Step 1: System Degassing (Critical Step)

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Seal the flask with a rubber septum. Apply vacuum for 3 minutes, then backfill with Argon. Repeat this cycle three times. Causality: Trace oxygen will rapidly oxidize the copper acetylide, causing Glaser homocoupling (alkyne dimerization) and stalling the reaction.

Step 2: Reagent Addition 3. Inject anhydrous DMF and TEA through the septum via a gas-tight syringe. 4. Stir the mixture at room temperature for 5 minutes to ensure full dissolution. The solution will typically turn a pale yellow/orange color. 5. Inject the terminal alkyne (TMSA) dropwise over 2 minutes.

Step 3: Reaction Execution 6. Transfer the flask to a pre-heated oil bath set strictly to 45 °C . 7. Allow the reaction to stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (Rf ~0.6) should cleanly convert to a new, lower-polarity spot (Rf ~0.7).

Step 4: Workup & Purification 8. Cool the reaction to room temperature. Quench by adding 10 mL of saturated aqueous NH₄Cl. Causality: NH₄Cl complexes with copper salts, pulling them into the aqueous layer and preventing streaking during chromatography. 9. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). 10. Wash the combined organic layers with brine (2 x 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 11. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-5% EtOAc in Hexanes).

Protocol Validation & Quality Control (Self-Validating System)

To ensure the trustworthiness of your execution, you must validate the regioselectivity using Isotopic Pattern Recognition via LC-MS .

  • The Heuristic: Bromine exists naturally as two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. Iodine exists as a single isotope (¹²⁷I).

  • Starting Material Validation: The MS spectrum of 4-bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine will show an [M+H]⁺ doublet at m/z ~379 and 381 (1:1 intensity).

  • Product Validation: If the coupling is perfectly regioselective at the iodine position, the bromine atom remains intact. Therefore, the product's mass spectrum must retain the characteristic 1:1 doublet (e.g., for the TMSA product, m/z ~349 and 351).

  • Failure State: If you observe a singlet mass peak without the M+2 isotope, it proves the bromine was consumed (double coupling or hydrodebromination). This instantly signals a failure in temperature control or catalyst selection.

References

  • Synthesis and Structure–Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3-b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity | Journal of Medicinal Chemistry - ACS Publications. 3

  • Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue | PMC. 2

  • The Azaindole Framework in the Design of Kinase Inhibitors | MDPI. 1

  • Fast Functionalization of (7-Aza)indoles Using Continuous Flow Processes | ResearchGate. 4

Sources

Method

Application Note: Regioselective Palladium-Catalyzed Amination of 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide Introduction & Mechanistic Rationale The 7-azaindole (1H-pyrrolo[2,3-b]pyridine)...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in modern drug discovery, frequently utilized as a bioisostere for indoles and purines to improve metabolic stability and kinase binding affinity[1]. The dihalogenated derivative, 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine , is a highly versatile building block. However, functionalizing this molecule presents a significant chemoselectivity challenge: how do we selectively aminate the C-3 position while preserving the C-4 bromine for subsequent orthogonal functionalization?

The Solution: Exploiting Bond Dissociation Energies (BDE)

The answer lies in the fundamental thermodynamics of the carbon-halogen bonds. The bond dissociation energy (BDE) of a C-I bond is approximately 65 kcal/mol, whereas the C-Br bond is significantly stronger at ~80 kcal/mol[2]. In palladium-catalyzed cross-coupling reactions, oxidative addition of Pd(0) into the C-I bond is kinetically much faster than into the C-Br bond.

By carefully tuning the reaction temperature (60–70 °C) and employing an electron-rich, bulky biaryl phosphine ligand like RuPhos , we can achieve >95% regioselectivity for the C-3 amination. RuPhos is specifically chosen because it effectively promotes the challenging reductive elimination step of the catalytic cycle while preventing catalyst deactivation via off-cycle binding of the amine[3]. Furthermore, the N-isobutyl protecting group increases the lipophilicity and solubility of the 7-azaindole core in non-polar solvents, facilitating homogeneous catalysis and preventing the free N-H from poisoning the catalyst.

Mechanistic Pathway & Catalytic Cycle

The selectivity of this Buchwald-Hartwig amination is dictated entirely by the initial oxidative addition step. The active L-Pd(0) species rapidly and irreversibly inserts into the weaker C-3 iodine bond, leaving the C-4 bromine intact. Following amine coordination and base-mediated deprotonation, the bulky RuPhos ligand forces a rapid reductive elimination to yield the desired product and regenerate the catalyst.

Mechanism Pd0 L-Pd(0) Active Catalyst PdII_OA L-Pd(II)(Ar)I (Oxidative Addition) Pd0->PdII_OA + Substrate (Fast at C-I) PdII_Am L-Pd(II)(Ar)(NR2) (Amine Binding) PdII_OA->PdII_Am + Amine, Base - HI PdII_Am->Pd0 Reductive Elimination Product 3-Amino-4-bromo Azaindole PdII_Am->Product

Figure 2: Catalytic cycle illustrating selective oxidative addition at the C-I bond.

Optimization of Reaction Conditions

To maximize the yield of the mono-aminated product and suppress diamination (reaction at both C-3 and C-4) or dehalogenation, various conditions were evaluated. The table below summarizes the quantitative optimization data.

EntryCatalyst / LigandBaseSolventTemp (°C)Conversion (%)Selectivity (C-3 : C-4 : Diaminated)
1Pd2(dba)3 / PPh3Cs2CO3Toluene804580 : 5 : 15
2Pd2(dba)3 / XPhosNaOtBu1,4-Dioxane808585 : 5 : 10
3Pd2(dba)3 / RuPhos Cs2CO3 1,4-Dioxane 60 >95 98 : <1 : 1
4Pd2(dba)3 / RuPhosCs2CO31,4-Dioxane100>9560 : 5 : 35

Expert Insight:

  • Base Selection: While NaOtBu is a standard strong base for Buchwald-Hartwig aminations, it can cause unwanted side reactions (e.g., nucleophilic aromatic substitution or dehalogenation) with sensitive heteroaromatic substrates. Cs2CO3 is much milder, providing excellent functional group tolerance while remaining basic enough to deprotonate the coordinated amine in the Pd(II) complex.

  • Temperature Control: At temperatures exceeding 80 °C (Entry 4), the thermal energy is sufficient to overcome the activation barrier for oxidative addition into the C-Br bond, leading to a sharp increase in the diaminated byproduct.

Experimental Workflow

Workflow A 1. Reagent Preparation (Glovebox/Schlenk) B 2. Catalyst Activation Pd2(dba)3 + RuPhos A->B C 3. Substrate Addition 4-Br-3-I-azaindole + Amine B->C D 4. Controlled Heating (60 °C, 1,4-Dioxane) C->D E 5. Reaction Monitoring (LC-MS / TLC) D->E F 6. Quench & Extraction (EtOAc / H2O) E->F G 7. Purification (Flash Chromatography) F->G

Figure 1: Step-by-step experimental workflow for regioselective Buchwald-Hartwig amination.

Step-by-Step Protocol

Materials and Reagents
  • Substrate: 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv, 1.0 mmol, 379.0 mg)

  • Amine: Primary or secondary amine (e.g., morpholine or aniline) (1.2 equiv, 1.2 mmol)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.02 equiv, 2 mol%, 18.3 mg)

  • Ligand: RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) (0.04 equiv, 4 mol%, 18.7 mg)

  • Base: Cesium carbonate (Cs2CO3) (2.0 equiv, 2.0 mmol, 651.6 mg)

  • Solvent: Anhydrous 1,4-Dioxane (10 mL, degassed)

Procedure
  • Preparation (Glovebox or Standard Schlenk Technique): In an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine, Pd2(dba)3, RuPhos, and Cs2CO3.

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent and Amine Addition: Using a gas-tight syringe, add 10 mL of anhydrous, degassed 1,4-dioxane, followed by the amine (if liquid). If the amine is a solid, it should be added in Step 1.

  • Catalyst Activation & Heating: Stir the reaction mixture at room temperature for 5 minutes to allow the active L-Pd(0) complex to form (the solution will typically turn from dark purple/red to a deep orange/yellow). Transfer the flask to a pre-heated oil bath set strictly to 60 °C .

  • Monitoring (Self-Validating Step): Stir the mixture for 4–8 hours. Monitor the reaction progress via LC-MS.

    • Trustworthiness Check: To confirm regioselectivity, examine the mass spectrum of the product peak. The presence of the intact C-4 bromine atom is definitively confirmed by a 1:1 ratio of the M and M+2 isotopic peaks . If the M+2 peak is absent, diamination or dehalogenation has occurred.

  • Quench and Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with additional ethyl acetate (20 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with distilled water (2 × 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: Hexanes/EtOAc gradient) to afford the pure 3-amino-4-bromo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine derivative.

References

  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions | Chemical Reviews - ACS Publications. 2

  • Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue - PMC. 1

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine

Welcome to the Technical Support Center. This guide provides mechanistic troubleshooting, validated protocols, and root-cause analyses for synthesizing 4-bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine (CAS: 2358751-27...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides mechanistic troubleshooting, validated protocols, and root-cause analyses for synthesizing 4-bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine (CAS: 2358751-27-4). This highly functionalized 7-azaindole is a critical building block in the discovery of advanced therapeutics, including NOX2[1] and PDE4B[2] inhibitors.

Synthesizing this intermediate efficiently requires precise control over sequential halogenation and N-alkylation steps. Below, we address the most common points of failure encountered by drug development professionals.

Strategic Workflow & Decision Tree

When planning the synthesis from the commercially available 4-bromo-1H-pyrrolo[2,3-b]pyridine, the sequence of operations dictates the overall yield and impurity profile.

Workflow SM 4-Bromo-1H-pyrrolo[2,3-b]pyridine RouteA Route A: Iodination First (Recommended) SM->RouteA RouteB Route B: Alkylation First (Prone to Di-iodination) SM->RouteB IntA 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (High Regioselectivity) RouteA->IntA NIS, DMF IntB 4-Bromo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine (Electron-Rich Pyrrole) RouteB->IntB iBu-I, Cs2CO3 Target Target: 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine IntA->Target iBu-I, Cs2CO3 IntB->Target NIS, DMF (Risk of Over-halogenation)

Fig 1: Synthetic decision tree comparing Route A (Iodination first) vs Route B (Alkylation first).

Interactive Troubleshooting FAQs

Q1: Should I perform the N-isobutylation first or the C3-iodination first? Causality & Solution: As illustrated in Fig 1, Route A (Iodination Alkylation) is chemically superior. Alkylating the pyrrole nitrogen first (Route B) increases the electron density of the pyrrole ring via the inductive effect of the isobutyl group. This heightened nucleophilicity compromises regiocontrol during the subsequent N-iodosuccinimide (NIS) reaction, leading to significant C2/C3 di-iodination. Iodinating the unsubstituted 4-bromo-7-azaindole first ensures strict C3 regioselectivity due to the electron-withdrawing nature of the unprotected ring.

Q2: My C3-iodination using NIS is stalling at 70% conversion. How can I drive it to completion? Causality & Solution: The stalling is a kinetic issue caused by product inhibition. The byproduct of the reaction, succinimide, can form strong hydrogen bonds with the unreacted starting material, effectively shielding the C3 position from further electrophilic attack. Action: Switch your solvent from Dichloromethane (DCM) to anhydrous Dimethylformamide (DMF). DMF is a highly polar aprotic solvent that disrupts these intermolecular hydrogen bonds, restoring the reactivity of the starting material and driving the reaction to >95% conversion.

Q3: I am observing gas evolution and low yields during N-isobutylation. What is going wrong? Causality & Solution: You are observing competing E2 elimination. Standard protocols often utilize Sodium Hydride (NaH) for the deprotonation of 4-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine[3]. However, isobutyl bromide is a primary alkyl halide with a β -branch (steric hindrance). When paired with a hard, strong base like NaH at elevated temperatures, the azaindolide anion acts as a base rather than a nucleophile, abstracting a β -proton to release isobutylene gas. Action: Switch to a softer base like Cesium Carbonate ( Cs2​CO3​ ) and replace isobutyl bromide with isobutyl iodide. Iodide is a superior leaving group, which lowers the activation energy for the SN​2 pathway, allowing the reaction to proceed smoothly at lower temperatures.

Mechanism Anion Azaindolide Anion (Nucleophile/Base) SN2 SN2 Pathway (Favored by Cs2CO3 / Iodide) Anion->SN2 E2 E2 Elimination (Favored by NaH / Bromide / Heat) Anion->E2 Electrophile Isobutyl Halide (beta-branched primary) Electrophile->SN2 Electrophile->E2 Product Desired N-Alkylated Product SN2->Product Byproduct Isobutylene Gas + Unreacted SM E2->Byproduct

Fig 2: Competing SN2 and E2 pathways during the N-isobutylation of the azaindole core.

Quantitative Data: N-Alkylation Condition Optimization

The following table summarizes the causal relationship between base selection, leaving group, and the resulting isolated yield of the target molecule.

BaseAlkylating AgentSolventTemp (°C)Dominant PathwayIsolated Yield (%)
NaH (1.2 eq)Isobutyl BromideTHF60E2 Elimination35%
KOH (2.0 eq)Isobutyl BromideDMSO25Mixed ( SN​2 / E2)55%
Cs2​CO3​ (2.0 eq)Isobutyl BromideDMF50 SN​2 Substitution72%
Cs2​CO3​ (2.0 eq) Isobutyl Iodide DMF 50 SN​2 Substitution 89%
Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems containing built-in In-Process Controls (IPCs) to verify success before proceeding to the next step.

Protocol A: Synthesis of 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
  • Preparation: Charge a flame-dried round-bottom flask with 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and anhydrous DMF (to achieve a 0.2 M concentration).

  • Activation: Cool the solution to 0 °C under an Argon atmosphere.

  • Halogenation: Add N-Iodosuccinimide (NIS, 1.05 eq) portion-wise over 10 minutes. Shield the flask from light using aluminum foil to prevent radical side-reactions.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation Checkpoint (IPC): Pull a 10 μ L aliquot. LC-MS must show complete disappearance of the starting material ( [M+H]+ m/z ~197/199) and the appearance of the iodinated product ( [M+H]+ m/z ~323/325).

  • Workup: Quench the reaction with 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize any unreacted electrophilic iodine. Extract with EtOAc, wash the organic layer with brine (3x) to remove DMF, dry over Na2​SO4​ , and concentrate.

Protocol B: N-Isobutylation to Target Compound
  • Deprotonation: Charge a flask with the 4-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine generated in Protocol A (1.0 eq) and anhydrous DMF (0.15 M). Add Cesium Carbonate ( Cs2​CO3​ , 2.0 eq).

  • Pre-formation: Stir for 15 minutes at room temperature. Validation: The solution will turn slightly yellow/orange, indicating the successful formation of the azaindolide anion.

  • Alkylation: Add 1-Iodo-2-methylpropane (isobutyl iodide, 1.2 eq) dropwise via syringe.

  • Heating: Heat the reaction mixture to 50 °C for 4 hours.

  • Validation Checkpoint (IPC): Observe the reaction physically. A lack of bubbling confirms that E2 elimination (isobutylene gas formation) has been successfully suppressed. LC-MS must show a mass shift to [M+H]+ m/z ~379/381, confirming successful N-alkylation.

  • Workup & Isolation: Cool to room temperature, dilute with water, and extract with EtOAc. Purify via flash chromatography (Hexanes/EtOAc gradient) to isolate the final product as an off-white solid.

References
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 Source: mdpi.com URL:[Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors Source: nih.gov URL:[Link]

  • Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue Source: nih.gov URL:[Link]

Sources

Optimization

preventing unwanted debromination during cross-coupling of 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and prevent the common side reaction of unwanted debromination duri...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and prevent the common side reaction of unwanted debromination during the selective cross-coupling of 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine.

Understanding the Core Challenge

The target substrate, a 7-azaindole derivative, possesses two distinct halogen atoms ripe for cross-coupling: an iodine at the C-3 position and a bromine at the C-4 position. The primary goal in many synthetic routes is to leverage the difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds to achieve selective functionalization at the C-3 position first.

The fundamental principle governing this selectivity lies in the bond dissociation energies: the C-I bond is weaker and thus more reactive than the C-Br bond.[1] In palladium-catalyzed cross-coupling reactions, this translates to a faster rate of oxidative addition at the C-I bond, which is the first and often rate-determining step of the catalytic cycle.[2][3] However, a competing and often frustrating side reaction is the premature cleavage of the C-Br bond, replacing it with a hydrogen atom. This process, known as hydrodehalogenation or simply "debromination," leads to yield loss and complicates purification.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the unwanted debromination?

A1: Debromination is a common side reaction in palladium-catalyzed cross-couplings where the bromine atom is replaced by a hydrogen.[4] The most plausible mechanism involves the formation of a palladium-hydride (Pd-H) species.[6] This hydride can be transferred to the palladium center after oxidative addition, and subsequent reductive elimination releases the debrominated byproduct instead of the desired coupled product.[5][7]

Q2: What are the common sources of the hydride (H⁻) that causes debromination?

A2: The hydride species responsible for debromination can originate from several components in your reaction mixture:

  • Base: Strong bases, particularly alkoxides (e.g., NaOt-Bu), can generate hydrides.[5][6]

  • Solvent: Protic solvents like alcohols can be a source of hydrides.[4][7] While often used in solvent mixtures, their role should be carefully considered.

  • Impurities: Water or other protic impurities in the reagents or solvents can contribute to the formation of Pd-H species.[5][7]

Q3: Are N-heterocyclic substrates like mine more susceptible to debromination?

A3: Yes, N-heterocyclic halides, such as the pyrrolo[2,3-b]pyridine core, can be more prone to dehalogenation.[7] The nitrogen atom in the ring system can influence the electronic properties of the substrate and may also coordinate to the palladium catalyst, potentially altering the reaction pathway.[7]

Q4: I want to perform a second coupling at the C-4 bromine position later. How critical is it to prevent debromination in the first step?

A4: It is absolutely critical. The debrominated byproduct is a dead end for sequential coupling strategies. Maximizing the yield of the singly-coupled 4-bromo-3-aryl product in the first step is essential for the overall efficiency and success of your synthetic route.

Troubleshooting Guide: Diagnosing and Solving Debromination

This section addresses specific issues you might encounter during your experiments.

Issue 1: My LC-MS shows a major byproduct corresponding to the mass of the debrominated starting material. Where do I start?

This is the most common problem. The solution involves systematically modifying the reaction parameters that most directly influence the formation of palladium-hydride species.

First-Line Solution: Re-evaluate Your Base and Temperature.

  • Rationale: The choice of base is the most critical factor in controlling debromination.[5] Strong bases can promote the side reaction.[6] Concurrently, higher temperatures can increase the rate of side reactions.[4] Lowering the temperature often enhances selectivity by disfavoring pathways with higher activation energies, such as debromination.[6][8]

  • Recommendation:

    • Switch to a Milder Base: If you are using a strong base like NaOH, KOH, or an alkoxide (NaOt-Bu), immediately switch to a weaker inorganic base. Potassium phosphate (K₃PO₄) is an excellent first choice, followed by cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[6][7]

    • Lower the Temperature: Begin the reaction at a lower temperature (e.g., 60-80 °C instead of 100-110 °C) and monitor the progress.[8] While the reaction may be slower, the selectivity for the desired product should improve significantly.

Issue 2: I've switched to K₃PO₄ and lowered the temperature, but I still observe >10% debromination. What is the next step?

If the base and temperature adjustments are insufficient, the issue likely lies with the kinetics of the catalytic cycle. The goal is to accelerate the desired productive steps (transmetalation and reductive elimination) so they outcompete the debromination pathway.

Second-Line Solution: Optimize the Ligand and Solvent System.

  • Rationale: The ligand bound to the palladium center dictates the catalyst's reactivity and stability. Bulky, electron-rich phosphine ligands can accelerate the reductive elimination step, which forms the desired C-C bond, thereby minimizing the lifetime of intermediates that could lead to debromination.[4][9] The solvent can also act as a hydride source or influence catalyst activity.[4][7]

  • Recommendation:

    • Screen Ligands: If you are using a standard ligand like PPh₃, switch to a more specialized biaryl phosphine ligand. SPhos and XPhos are highly effective at promoting Suzuki couplings on challenging substrates and can suppress dehalogenation.[7]

    • Use Aprotic Solvents: If your solvent system contains alcohols, switch to a purely aprotic solvent system like dioxane, THF, or toluene, using only the minimal amount of water necessary to dissolve the inorganic base.[5][7]

Issue 3: My reaction is now clean but extremely slow or has stalled. How do I improve the conversion rate without reintroducing the side reaction?

A sluggish reaction can also lead to more side products over extended reaction times.[7] The problem may be related to catalyst activity or reagent quality.

Third-Line Solution: Verify Reagents and Catalyst Activity.

  • Rationale: An inefficient catalyst or impure reagents can lead to a slow reaction, giving the debromination pathway more time to occur.[7] The active catalytic species is Pd(0), which can be sensitive to oxygen.[5] Boronic acids can also degrade over time.[5]

  • Recommendation:

    • Ensure Reagent Purity: Use high-purity, anhydrous, and properly degassed solvents. Check the quality of your boronic acid, as they can undergo protodeboronation or form anhydrides (boroxines) upon storage.

    • Use a Pre-catalyst: Instead of generating the active catalyst from sources like Pd(OAc)₂ or Pd₂(dba)₃ in situ, consider using a well-defined, air-stable Pd(II) pre-catalyst (e.g., SPhos Pd G3). These pre-catalysts are designed for reliable and rapid generation of the active Pd(0) species, often leading to faster and cleaner reactions.

    • Proper Degassing: Ensure your reaction mixture is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by bubbling with an inert gas for 15-20 minutes) to remove oxygen, which can deactivate the catalyst.[5]

Summary of Optimization Parameters
ParameterRecommendation for High SelectivityRationale
Base Use weaker inorganic bases: K₃PO₄, Cs₂CO₃, K₂CO₃ .[6][7]Avoids strong bases (e.g., alkoxides) that are known hydride sources and promote debromination.[5][6]
Ligand Use bulky, electron-rich biaryl phosphine ligands: SPhos, XPhos .[7]Accelerates the desired reductive elimination step, outcompeting the debromination pathway.[4][9]
Solvent Use aprotic solvents: Dioxane, Toluene, THF .[7]Minimizes the presence of protic species that can act as hydride donors.[4][7]
Temperature Start low and cautiously increase: 60–80 °C .[8]Lower temperatures favor the more reactive C-I bond and disfavor higher-energy side reactions.[6][8]
Catalyst Use a well-defined pre-catalyst (e.g., SPhos Pd G2/G3).Ensures efficient and rapid formation of the active Pd(0) species, promoting a faster forward reaction.[7]

Visualizing the Reaction Pathways

The following diagrams illustrate the desired catalytic cycle for a Suzuki-Miyaura coupling and the competing pathway that leads to unwanted debromination.

G pd0 L-Pd(0) Active Catalyst oa Oxidative Addition (at C-I Bond) pd0->oa + Ar(Br)-I pd_intermediate Ar(Br)-Pd(II)-I Intermediate oa->pd_intermediate tm Transmetalation (with R-B(OR)2) pd_intermediate->tm pd_hydride L-Pd(II)-H Species pd_intermediate->pd_hydride Hydride Transfer pd_coupled Ar(Br)-Pd(II)-R Intermediate tm->pd_coupled re Reductive Elimination pd_coupled->re re->pd0 Regenerates Catalyst product Desired Product Ar(Br)-R re->product hydride_source Hydride Source (Base, Solvent) hydride_source->pd_intermediate Competes with Transmetalation re_debrom Reductive Elimination pd_hydride->re_debrom re_debrom->pd0 Regenerates Catalyst debrom_product Debrominated Byproduct Ar(H)-I re_debrom->debrom_product

Caption: Competing pathways: desired Suzuki coupling vs. undesired debromination.

Troubleshooting Flowchart

Use this decision tree to guide your optimization process.

T start Significant Debromination Observed? q_base Are you using a strong base (e.g., NaOt-Bu, NaOH)? start->q_base sol_base Switch to a milder base: K₃PO₄ or Cs₂CO₃. Lower temp to 60-80 °C. q_base->sol_base Yes q_ligand Is debromination still >5%? q_base->q_ligand No sol_base->q_ligand sol_ligand Switch to a bulky, electron-rich ligand: SPhos or XPhos. Use an aprotic solvent (e.g., dioxane). q_ligand->sol_ligand Yes q_stalled Is the reaction now clean but stalled? q_ligand->q_stalled No sol_ligand->q_stalled sol_catalyst Verify reagent purity. Use a pre-catalyst (e.g., SPhos Pd G3). Ensure thorough degassing. q_stalled->sol_catalyst Yes end Reaction Optimized q_stalled->end No sol_catalyst->end

Caption: A logical flowchart for troubleshooting debromination side reactions.

Recommended Experimental Protocol

Selective Suzuki-Miyaura Coupling at the C-3 (Iodo) Position

This protocol is a robust starting point designed to minimize debromination.

Reagents & Materials:

  • 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%) or SPhos Pre-catalyst G3 (4 mol%)

  • SPhos (4 mol%, if not using a pre-catalyst)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water (typically a 5:1 to 10:1 ratio of dioxane:water)

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, and K₃PO₄.

  • Add the palladium pre-catalyst (or the palladium source and ligand).

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct. The reaction is typically complete in 4-12 hours.

  • Upon completion (or when conversion of starting material stalls), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • BenchChem. (2025). how to avoid dehalogenation side reactions in Suzuki coupling. BenchChem.
  • Johnson Matthey Catalysis & Chiral Technologies. Cross-Coupling Reactions Guide.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions. BenchChem.
  • Organic Chemistry Portal. Suzuki Coupling.
  • BenchChem. (2025). preventing debromination in Suzuki coupling of bromo-imidazoles. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • BenchChem. (2025). Technical Support Center: Improving the Yield of 4-Bromo-3-iodophenol Coupling Reactions. BenchChem.
  • LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
  • MilliporeSigma. Cross-Coupling Reaction Manual: Desk Reference.
  • Radboud Repository. (n.d.).
  • BenchChem. (2025). preventing debromination in reactions with 2-Bromo-4-iodopyridine. BenchChem.

Sources

Troubleshooting

troubleshooting low conversion rates in 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine catalysis

Welcome to the technical support center for 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists utilizing this versatile dih...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists utilizing this versatile dihalogenated 7-azaindole intermediate in catalytic cross-coupling reactions. Here, we address the most common challenge encountered in the field: low conversion rates and related issues. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design and accelerate your research.

Troubleshooting Guide: Low Conversion Rates & Side Reactions

This section is structured to diagnose and resolve specific issues you may encounter during your experiments. We will focus primarily on the Suzuki-Miyaura cross-coupling, as it is a predominant application for this substrate.

Question 1: My Suzuki-Miyaura reaction with 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine shows very low or no conversion. What are the primary causes and how can I fix it?

Low conversion is a frequent yet solvable issue. The root cause often lies in one of three areas: the catalyst system's activity, the reaction conditions, or the quality of the reagents. The 7-azaindole scaffold presents a specific challenge: the pyridine nitrogen's lone pair can coordinate to the palladium center, leading to catalyst deactivation.[1][2]

The electron-deficient nature of the pyridine ring and its ability to act as a ligand for the palladium catalyst are the most common barriers to success.[1][3]

  • Catalyst Poisoning by Pyridine Nitrogen: The most critical factor is the choice of ligand. Standard ligands like triphenylphosphine (PPh₃) are often insufficient. You must employ bulky, electron-rich monophosphine ligands that sterically shield the palladium center, preventing coordination from the substrate's nitrogen atom.[2]

  • Substrate Reactivity (C-I vs. C-Br): Your substrate has two reactive sites. The Carbon-Iodine bond at the C-3 position is significantly more reactive and should be the exclusive site of coupling under standard Suzuki conditions.[1] Oxidative addition at the C-I bond is much faster than at the C-Br bond. If your goal is to couple at C-3, this is an advantage. If you aim to couple at C-4, you must first functionalize the C-3 position.

  • Optimize the Catalyst System: This is the highest-impact change you can make.

    • Palladium Source: Pd(OAc)₂ and Pd₂(dba)₃ are excellent choices. Pd(0) sources like Pd₂(dba)₃ may offer faster initiation.[1][2]

    • Ligand Selection: Switch to a state-of-the-art bulky monophosphine ligand. These are designed for challenging heteroaromatic couplings.

  • Verify Reagent & Solvent Quality: Catalytic reactions are highly sensitive to impurities.

    • Solvents: Use anhydrous, degassed solvents. Traces of oxygen can lead to catalyst decomposition and promote homocoupling of the boronic acid.[2]

    • Base: Ensure the base is finely powdered and anhydrous. The base is not just a proton scavenger; it is essential for activating the boronic acid to form the more nucleophilic borate species, which is crucial for the transmetalation step.[4][5]

    • Boronic Acid: Use high-purity boronic acid or consider using the corresponding pinacol ester or trifluoroborate salt, which can be more resistant to protodeboronation.[1]

  • Systematically Adjust Reaction Parameters: Use the optimized catalyst system from Step 1 as your new baseline.

The following diagram outlines a logical workflow for troubleshooting these low-conversion issues.

Troubleshooting_Workflow cluster_start Problem Statement cluster_catalyst Step 1: Catalyst System Optimization (Highest Impact) cluster_reagents Step 2: Reagent & Solvent Quality Control cluster_conditions Step 3: Reaction Condition Tuning cluster_end Resolution Start Low or No Conversion Catalyst Is your ligand a bulky monophosphine (e.g., SPhos, XPhos, RuPhos)? Start->Catalyst ImplementLigand Action: Switch to a bulky ligand. Rationale: Prevents catalyst poisoning by pyridine nitrogen. Catalyst->ImplementLigand No CheckPdSource Is your Pd source fresh and reliable? (e.g., Pd₂(dba)₃, Pd(OAc)₂) Catalyst->CheckPdSource Yes ImplementLigand->CheckPdSource NewPd Action: Use a fresh bottle of Pd precatalyst. CheckPdSource->NewPd No Reagents Are solvents anhydrous and degassed? Is the base dry and finely powdered? CheckPdSource->Reagents Yes NewPd->Reagents ImproveReagents Action: Use freshly distilled/dried solvents. Thoroughly degas reaction mixture (3x pump-thaw cycles). Use fresh, anhydrous base. Reagents->ImproveReagents No Conditions Screen Bases and Solvents. (e.g., K₃PO₄, Cs₂CO₃ in Dioxane/H₂O or Toluene) Reagents->Conditions Yes ImproveReagents->Conditions Temp Optimize Temperature. (Typically 80-110 °C) Conditions->Temp End Successful Conversion Temp->End

Caption: A workflow diagram for troubleshooting low yields.
Question 2: My reaction is working, but I'm getting significant byproducts like homocoupled boronic acid and/or protodeboronation. How can I suppress these?

These side reactions compete with your desired cross-coupling and are typically caused by oxygen contamination or issues with the base and solvent system.

  • Homocoupling (Biaryl Formation): This is the self-coupling of your boronic acid. It is almost always promoted by the presence of oxygen in the reaction mixture.[1][2]

    • Solution: The most critical step is to rigorously degas your reaction mixture. This involves subjecting the sealed flask containing your substrate, boronic acid, base, and solvent to at least three cycles of vacuum followed by backfilling with an inert gas like argon or nitrogen before adding the palladium catalyst.[1][6]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom from a proton source (like water). It is often promoted by certain bases and high temperatures.[1]

    • Solution:

      • Use a Milder Base: If using a very strong base, consider switching to K₃PO₄ or Cs₂CO₃.

      • Minimize Water: While many Suzuki protocols use aqueous bases, if protodeboronation is severe, try using an anhydrous solvent with a soluble base or switch to boronate esters (e.g., pinacol esters), which are often more robust.

      • Lower Temperature: If possible, reducing the reaction temperature can slow down the rate of protodeboronation relative to the desired coupling.

Data & Protocols

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling at the C-3 (Iodo) Position

This table provides a validated starting point for your optimization efforts.

ParameterRecommended ConditionRationale & Comments
Substrate 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine1.0 equiv.
Boronic Acid Aryl- or Heteroaryl-B(OH)₂1.2 - 1.5 equiv. A slight excess drives the reaction to completion.
Palladium Precatalyst Pd₂(dba)₃1 - 2 mol%. Pd(0) source, often provides rapid initiation.
Ligand SPhos or XPhos2.2 - 4.4 mol% (1.1x Pd). Bulky, electron-rich ligand to prevent N-coordination.[1][2]
Base K₃PO₄ or Cs₂CO₃2.0 - 3.0 equiv. Strong, effective bases for activating boronic acids.[2][6]
Solvent 1,4-Dioxane / H₂O (e.g., 5:1) or Toluene / H₂OAnhydrous, degassed. Concentration: ~0.1 M relative to substrate.
Temperature 80 - 110 °CMonitor by TLC or LC-MS for completion (typically 2-24h).
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol incorporates best practices to minimize common failure points.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and then backfill with argon or nitrogen. Repeat this process a total of three times to ensure all oxygen is removed.[1][6]

  • Solvent Addition: Through the septum, add the degassed solvent(s) via cannula or syringe.

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst and the ligand. Add a small amount of the degassed solvent to form a slurry. Add this catalyst slurry to the main reaction flask via syringe. Alternatively, for air-sensitive catalysts, add them under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring in an oil bath.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[1]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q: What is the mechanistic basis for the Suzuki-Miyaura reaction, and where are the failure points? A: The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are: (1) Oxidative Addition of the aryl halide (your substrate) to the active Pd(0) catalyst, forming a Pd(II) species. (2) Transmetalation , where the organic group from the activated boronic acid (borate) is transferred to the palladium center. (3) Reductive Elimination , where the two coupled organic fragments are expelled from the palladium, forming the C-C bond of your product and regenerating the Pd(0) catalyst.

The diagram below illustrates this cycle. Low conversion often results from a stalled cycle, most commonly due to the deactivation of the Pd(0) or Pd(II) species by coordination with the pyridine nitrogen.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂(X) (X = I) Pd0->PdII_Aryl Oxidative Addition Deactivation Catalyst Deactivation (Poisoning by Pyridine-N) Pd0->Deactivation Transmetal Transmetalation PdII_Diaryl R¹-Pd(II)L₂(R²) PdII_Aryl->PdII_Diaryl Transmetalation PdII_Aryl->Deactivation PdII_Diaryl->Pd0 Reductive Elimination RedElim Reductive Elimination Product R¹-R² (Coupled Product) PdII_Diaryl->Product Substrate R¹-I (Your Substrate) Substrate->PdII_Aryl BoronicAcid R²-B(OH)₂ Borate [R²-B(OH)₃]⁻ (Activated Borate) BoronicAcid->Borate Base Base (e.g., K₃PO₄) Base->Borate Borate->PdII_Aryl L1 L1 L2 L2 L3 L3

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Q: Can I selectively perform a coupling reaction at the C-4 (Bromo) position first? A: This is synthetically challenging and generally not feasible. In palladium-catalyzed cross-coupling reactions, the order of reactivity for halogens is I > Br > Cl.[1] The oxidative addition step is much faster for the C-I bond. To functionalize the C-4 position, you must first react the C-3 position. Any attempt to force a reaction at C-4 will likely lead to a complex mixture or reaction at C-3 anyway. A study on a similar 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine derivative demonstrated exclusive chemoselectivity for Suzuki coupling at the C-2 iodo position over the C-4 chloro position.[7]

Q: How should I handle and store 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine? A: Like many halogenated heterocyclic compounds, it should be treated as a potential irritant. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat). For long-term storage, keep the solid in a tightly sealed container in a refrigerator, protected from light and moisture to prevent potential degradation.[8]

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic-Chemistry.org. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302917. Available from: [Link]

  • Krasavin, M., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(8), 2405. Available from: [Link]

  • PubChem. (n.d.). 5-Bromo-3-iodo-1H-pyrrolo(2,3-b)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Organic-Chemistry.org. Retrieved from [Link]

  • Ravn, J., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(23), 5694. Available from: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119. Available from: [Link]

Sources

Optimization

Technical Support Center: Functionalization of 4-Bromo-3-iodo-7-azaindole

Welcome to the technical support center for the functionalization of 4-bromo-3-iodo-7-azaindole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of 4-bromo-3-iodo-7-azaindole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs). The aim is to help you navigate the complexities of working with this versatile but challenging heterocyclic building block, ensuring the integrity and success of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the functionalization of 4-bromo-3-iodo-7-azaindole, offering explanations for the underlying chemistry and actionable solutions.

Question 1: I am observing significant amounts of dehalogenated (hydrodehalogenated) byproducts in my Suzuki-Miyaura coupling reaction. What is causing this and how can I prevent it?

Answer:

Dehalogenation is a common side reaction in Suzuki-Miyaura coupling, where the aryl halide is reduced, replacing the halogen with a hydrogen atom.[1] This is particularly prevalent with electron-deficient N-heterocyclic halides like 4-bromo-3-iodo-7-azaindole.[1]

Root Causes:

  • Formation of Palladium-Hydride (Pd-H) Species: The primary culprit is the formation of a Pd-H species. This can be generated from various sources within your reaction, including the base, solvent (especially alcohols), or residual water.[1] The Pd-H intermediate can then undergo reductive elimination with the azaindole scaffold to produce the dehalogenated byproduct.

  • Slow Transmetalation: If the transfer of the organic group from the boronic acid to the palladium center (transmetalation) is slow, it provides a larger window for the competing dehalogenation pathway to occur.[1]

  • Substrate Reactivity: The C-I bond is generally more susceptible to both oxidative addition and dehalogenation than the C-Br bond.[1]

Troubleshooting Workflow and Solutions:

G start High Dehalogenation Observed ligand Ligand Optimization - Use bulky, electron-rich phosphines (e.g., XPhos, SPhos) - Consider N-heterocyclic carbene (NHC) ligands start->ligand Ineffective Reductive Elimination base Base Selection - Switch to weaker, non-coordinating bases (K₂CO₃, Cs₂CO₃, K₃PO₄) - Avoid strong, nucleophilic bases start->base Pd-H Formation solvent Solvent Choice - Use anhydrous aprotic solvents (e.g., dioxane, toluene, DMF) - Avoid alcohol co-solvents if possible start->solvent Hydride Source ligand->base base->solvent protect N-H Protection - Protect the azaindole N-H with a suitable group (e.g., Boc, SEM, benzenesulfonyl) solvent->protect boron Boronic Acid/Ester Quality - Use high-purity boronic acid/ester - Consider using more reactive boronate esters (e.g., MIDA, trifluoroborate) protect->boron

Detailed Protocols:

  • Ligand Screening: Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[1]

  • Base Optimization: Switch from strong bases like alkoxides to weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1] These are less likely to generate Pd-H species.

  • Solvent System: Ensure your solvent is anhydrous. If using a solvent system that requires water, minimize the amount. Aprotic solvents like dioxane or toluene are generally preferred over protic solvents.

  • N-H Protection: The acidic N-H of the azaindole can sometimes participate in side reactions. Protecting this position with groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can mitigate these issues.[1] A benzenesulfonyl protecting group has also been shown to improve stability in cross-coupling reactions.[2]

Question 2: I am struggling with regioselectivity. How can I selectively functionalize the C3 (iodo) position over the C4 (bromo) position in a cross-coupling reaction?

Answer:

Achieving regioselectivity in the functionalization of dihalogenated heterocycles is a common challenge. The relative reactivity of the C-I and C-Br bonds is the key to controlling selectivity.

Underlying Principles:

  • Bond Strength: The C-I bond is weaker than the C-Br bond, making it more susceptible to oxidative addition to the palladium(0) catalyst. This is the fundamental principle that allows for selective functionalization.

  • Catalyst and Ligand Effects: The choice of palladium catalyst and ligand can significantly influence the selectivity. Some catalyst systems exhibit a greater preference for the C-I bond over the C-Br bond.

Strategies for Selective C3 Functionalization:

StrategyRecommended ConditionsRationale
Suzuki-Miyaura Coupling Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 80-100 °CA standard, well-established system that often provides good selectivity for the more reactive C-I bond.
Sonogashira Coupling PdCl₂(PPh₃)₂, CuI, Et₃N, THF or DMF, RT to 60 °CThe Sonogashira reaction is highly effective for coupling terminal alkynes and generally shows excellent selectivity for iodides over bromides.[3]
Stille Coupling Pd(PPh₃)₄, LiCl, Toluene or DMF, 100 °CStille coupling with organostannanes can also be highly selective for the C-I position. The addition of LiCl is often crucial to facilitate transmetalation.

Experimental Protocol: Selective Sonogashira Coupling at C3

  • To a degassed solution of 4-bromo-3-iodo-7-azaindole (1.0 eq) and the terminal alkyne (1.1 eq) in a suitable solvent (e.g., DMF or THF), add PdCl₂(PPh₃)₂ (0.05 eq) and CuI (0.1 eq).

  • Add an amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction mixture at room temperature or heat to 60 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with aqueous ammonium chloride, extract with an organic solvent, and purify by column chromatography.

Question 3: My Sonogashira coupling reaction is sluggish and gives low yields, with significant starting material recovery. What can I do to improve this?

Answer:

A sluggish Sonogashira reaction can be due to several factors, including catalyst deactivation, inefficient formation of the copper acetylide, or issues with the substrate itself.

Troubleshooting Diagram:

G start Sluggish Sonogashira Reaction catalyst Catalyst System - Degas all solvents and reagents thoroughly - Use a fresh, active palladium catalyst - Ensure CuI is of high purity start->catalyst Catalyst Deactivation base Base and Additives - Use a stronger amine base if needed (e.g., DBU) - Ensure the base is dry and free of impurities start->base Inefficient Acetylide Formation catalyst->base alkyne Alkyne Substrate - Check the purity of the terminal alkyne - Consider in situ deprotection if using a TMS-protected alkyne base->alkyne temp Reaction Temperature - Gradually increase the temperature (e.g., to 80 °C) - Consider microwave irradiation to reduce reaction times alkyne->temp

Key Considerations and Solutions:

  • Oxygen Exclusion: The Sonogashira coupling is sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling) and deactivation of the palladium catalyst.[4] Ensure all solvents and reagents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst and Co-catalyst Quality: Use high-purity PdCl₂(PPh₃)₂ and CuI. Old or improperly stored catalysts can have reduced activity.

  • Base Strength: The amine base plays a crucial role in the formation of the copper acetylide intermediate.[5] If the reaction is slow, consider using a stronger base or ensuring your current base is anhydrous.

  • Copper-Free Conditions: In some cases, copper(I) can lead to side reactions. Copper-free Sonogashira protocols, which often rely on a palladium catalyst and a strong amine base, can be an alternative.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the different positions on the 7-azaindole ring system?

A1: The functionalization of the 7-azaindole scaffold is influenced by the electronic properties of both the pyrrole and pyridine rings.[6] For halogenated derivatives like 4-bromo-3-iodo-7-azaindole, the reactivity in palladium-catalyzed cross-coupling reactions is primarily dictated by the carbon-halogen bond strength. The general order of reactivity is C-I > C-Br > C-Cl. Therefore, the C3-iodo position is the most reactive site for oxidative addition.

Q2: Is it necessary to protect the N-H of the azaindole ring during functionalization?

A2: While not always strictly necessary, N-H protection is highly recommended for many cross-coupling reactions.[2]

Reasons for N-H Protection:

  • Improved Solubility: N-protected derivatives often have better solubility in organic solvents.

  • Prevention of Side Reactions: The acidic N-H proton can interfere with basic reagents or coordinate to the metal catalyst, inhibiting its activity.[1]

  • Enhanced Stability: Protecting groups like benzenesulfonyl can confer greater stability to the azaindole core under reaction conditions.[2]

Commonly used protecting groups include Boc, SEM, and sulfonyl derivatives. The choice of protecting group will depend on the specific reaction conditions and the desired deprotection strategy.

Q3: Can I perform a one-pot, two-step functionalization at both the C3 and C4 positions?

A3: Yes, sequential, one-pot functionalization is a viable and efficient strategy. This approach leverages the differential reactivity of the C-I and C-Br bonds.

General One-Pot Procedure:

  • First Coupling (C3-Iodide): Perform the first cross-coupling reaction (e.g., Sonogashira or Suzuki) under conditions that selectively target the C-I bond. Do not isolate the intermediate product.

  • Second Coupling (C4-Bromide): Once the first reaction is complete, introduce the second set of coupling partners (e.g., a different boronic acid) and potentially a more active catalyst system or higher temperatures to facilitate the reaction at the less reactive C-Br bond.

This method avoids a separate workup and purification step, saving time and potentially increasing the overall yield.

Q4: What are some alternative methods for functionalizing the 4-bromo-3-iodo-7-azaindole core besides cross-coupling?

A4: While palladium-catalyzed cross-coupling reactions are the most common, other methods can be employed:

  • Directed Metalation: By using a suitable directing group, it's possible to achieve regioselective lithiation or magnesiation at specific positions on the azaindole ring, followed by quenching with an electrophile.[7][8]

  • N-Oxide Activation: The 7-azaindole can be converted to its N-oxide, which activates the pyridine ring for direct arylation or other nucleophilic additions.[9] The N-oxide can then be removed by deoxygenation.

  • Halogen-Metal Exchange: The iodo and bromo groups can undergo halogen-metal exchange with organolithium or Grignard reagents, creating a nucleophilic center that can react with various electrophiles.

References

  • de Souza, R. O. M. A., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters. Available at: [Link]

  • Molecules. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Available at: [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available at: [Link]

  • ACS Publications. (2023). Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels–Alder/Retro-Diels–Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines. Organic Letters. Available at: [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available at: [Link]

  • National Institutes of Health. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Available at: [Link]

  • ACS Publications. (2016). Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow. Organic Letters. Available at: [Link]

  • PubMed. (2023). Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels-Alder/Retro-Diels-Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines. Available at: [Link]

  • Organic Chemistry Portal. (2006). Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed oxidative C–H/C–H cross-coupling of imidazopyridines with azoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • ACS Publications. (2008). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics. Available at: [Link]

  • PubMed. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Available at: [Link]

  • National Institutes of Health. (n.d.). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Available at: [Link]

  • RSC Publishing. (n.d.). Recent advances in the global ring functionalization of 7-azaindoles. Available at: [Link]

  • SciSpace. (n.d.). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Available at: [Link]

  • ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Available at: [Link]

  • ACS Publications. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (2013). Which conditions are required to synthesis 7-aza indole 3-boranate ester from 3-iodo or bromo 7-azaindole?. Available at: [Link]

  • ACS Publications. (2009). Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation. Organic Letters. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Available at: [Link]

  • MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

  • Google Patents. (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • PubMed. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Available at: [Link]

  • Organic Chemistry Portal. (2012). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Available at: [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed CO and CC Coupling Reactions of Electron-Rich Indoles. Available at: [Link]

  • Vedantu. (2020). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available at: [Link]

  • MDPI. (2023). Principles of the Suzuki Coupling Reaction. Encyclopedia. Available at: [Link]

  • National Institutes of Health. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Method Validation for Purity Analysis of 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine

As a Senior Application Scientist, developing a robust purity analysis method for complex heterocyclic compounds requires moving beyond trial-and-error to a mechanism-driven approach. 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust purity analysis method for complex heterocyclic compounds requires moving beyond trial-and-error to a mechanism-driven approach. 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine presents a unique analytical challenge: it is a highly lipophilic, polarizable azaindole derivative with a basic nitrogen atom.

This guide objectively compares column chemistries to overcome the notorious peak tailing associated with halogenated basic compounds, provides a self-validating experimental protocol, and details a complete method validation framework compliant with .

The Analytical Challenge: Chemical Profiling & Peak Tailing

Before selecting chromatographic conditions, we must analyze the molecule's structural liabilities:

  • Basic Pyridine Nitrogen: The pyrrolo[2,3-b]pyridine core contains a basic nitrogen that readily interacts with acidic, unreacted silanol groups (Si-O⁻) on traditional silica-based stationary phases.

  • Heavy Halogenation (Br, I): Bromine and iodine are highly polarizable. While they increase overall lipophilicity (further enhanced by the isobutyl group), they also create localized dipoles that complicate standard hydrophobic retention mechanisms.

In liquid chromatography, secondary interactions between basic analytes and ionized silanols are the primary cause of peak tailing (1)[1]. When mobile phase pH approaches the analyte's pKa, uneven ionization leads to asymmetrical peaks, compromising both resolution and quantification accuracy (2)[2].

Mechanism Analyte 4-Bromo-3-iodo-1-isobutyl- 1H-pyrrolo[2,3-b]pyridine Sub1 Standard C18 Silica (Exposed Silanols) Analyte->Sub1 Ionized Si-O- Sub2 Phenyl-Hexyl Phase (pi-pi & Halogen interactions) Analyte->Sub2 pi-pi stacking Out1 Secondary Interactions (Peak Tailing As > 2.0) Sub1->Out1 Out2 Optimal Selectivity (Symmetrical Peak As < 1.2) Sub2->Out2

Mechanistic interactions dictating peak shape and selectivity.

Column Chemistry Comparison: C18 vs. Phenyl-Hexyl

To demonstrate the causality behind column selection, we compared three distinct stationary phases under identical mobile phase conditions (0.1% TFA in Water / Acetonitrile).

  • Traditional Unendcapped C18: Relies purely on hydrophobic dispersion. Fails to shield the basic azaindole nitrogen from active silanols, resulting in severe tailing.

  • High-Density Endcapped C18: Reduces silanol activity through steric protection, improving peak shape, but lacks the specific selectivity needed to resolve closely related halogenated synthetic impurities.

  • Phenyl-Hexyl: The superior choice. The phenyl ring engages in π−π stacking with the azaindole core. Furthermore, the highly polarizable bromine and iodine atoms engage in dipole-induced dipole interactions with the electron-rich phenyl phase, offering orthogonal selectivity to C18 while maintaining excellent peak symmetry.

Table 1: Chromatographic Performance Comparison
Column ChemistryRetention Time (min)USP Tailing Factor ( As​ )Theoretical Plates ( N )Resolution ( Rs​ ) from Des-Iodo Impurity
Traditional C18 8.42.35 (Fail)4,2001.1
Endcapped C18 8.71.42 (Pass)9,5001.8
Phenyl-Hexyl 9.11.08 (Optimal) 14,800 3.4

Data Interpretation: The Phenyl-Hexyl column not only corrects the peak asymmetry (USP Tailing < 1.5 is generally required) but drastically improves the resolution ( Rs​>2.0 ) by exploiting the electronic differences between the target analyte and its dehalogenated impurities.

Optimized Experimental Protocol

Based on the comparative data, the following self-validating protocol utilizes a Phenyl-Hexyl column and a low-pH mobile phase. Operating at pH ~2.0 (using 0.1% TFA) ensures the basic nitrogen is fully protonated while simultaneously suppressing the ionization of residual surface silanols, eliminating the primary driver of peak tailing[2].

Step-by-Step Methodology

A. Sample Preparation:

  • Accurately weigh 10.0 mg of the 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine standard.

  • Dissolve in 10.0 mL of Diluent (Acetonitrile:Water 50:50 v/v) to achieve a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete solubilization of the lipophilic compound.

  • Dilute to a working concentration of 100 µg/mL using the Diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

B. Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes mass transfer for heavy halogenated compounds).

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

C. Gradient Program:

  • 0.0 - 2.0 min: 30% B (Isocratic hold to focus the analyte band)

  • 2.0 - 12.0 min: 30% 80% B (Linear gradient for elution)

  • 12.0 - 15.0 min: 80% B (Column wash of highly lipophilic impurities)

  • 15.0 - 20.0 min: 30% B (Re-equilibration)

Method Validation to ICH Q2(R2) Standards

To ensure the method is fit for its intended purpose (purity analysis and release testing), it must be validated according to the.

Workflow A 1. Analyte Profiling (pKa, LogP) B 2. Column Screening (C18 vs Phenyl-Hexyl) A->B C 3. Mobile Phase Optimization B->C D 4. Method Validation (ICH Q2(R2)) C->D E 5. Purity Analysis D->E

HPLC method development and ICH Q2(R2) validation workflow.

Table 2: Summary of ICH Q2(R2) Validation Results
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference from blank/diluent; Rs​>1.5 for impuritiesNo blank interference; Rs​=3.4 Pass
Linearity & Range R2≥0.999 over 80-120% of target concentration R2=0.9998 (Range: 10 - 150 µg/mL)Pass
Accuracy (Recovery) Mean recovery 98.0% - 102.0% at 3 levels (50, 100, 150%)99.2% - 100.8% across all levelsPass
Repeatability (Precision) %RSD ≤2.0% for 6 replicate injections%RSD = 0.6%Pass
Intermediate Precision %RSD ≤2.0% (Different analyst, different day)%RSD = 0.8%Pass
LOD / LOQ Signal-to-Noise ( S/N ) ≥3 (LOD) and ≥10 (LOQ)LOD = 0.5 µg/mL; LOQ = 1.5 µg/mLPass

Conclusion

For highly functionalized, halogenated basic compounds like 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine, traditional C18 column chemistries often fail due to unmitigated silanol interactions and a lack of specific electronic retention mechanisms. By transitioning to a Phenyl-Hexyl stationary phase and utilizing a low-pH TFA buffered mobile phase, analysts can exploit π−π and halogen-aromatic interactions. This mechanistic approach yields a highly robust, ICH Q2(R2)-compliant method characterized by superior peak symmetry ( As​=1.08 ) and excellent resolution from synthetic impurities.

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?". Source: phenomenex.com. URL:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". Source: ich.org. URL:[Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". Source: chromtech.com. URL: [Link]

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Comparative

Mass Spectrometry Fragmentation Pattern Analysis of 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine: A Comparative Guide

Introduction & Molecular Significance 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine (CAS: 2358751-27-4) is a highly functionalized 7-azaindole derivative. The 7-azaindole scaffold is a privileged pharmacophore wide...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecular Significance

4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine (CAS: 2358751-27-4) is a highly functionalized 7-azaindole derivative. The 7-azaindole scaffold is a privileged pharmacophore widely utilized in the development of targeted therapeutics, including kinase inhibitors (e.g., FGFR, JAK, and NOX2 inhibitors), due to its bioisosteric resemblance to purines[1][2].

The presence of orthogonal halogens—bromine at the C4 position and iodine at the C3 position—makes this molecule a critical synthetic intermediate. It allows for sequential, regioselective cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings) during complex drug synthesis[2]. However, validating the structural integrity of such heavily substituted intermediates requires robust analytical techniques. The complex isotopic signature (due to the natural ~1:1 abundance of 79 Br and 81 Br) and multiple labile cleavage sites demand high-resolution analytical strategies. This guide compares the efficacy of different mass spectrometry (MS) platforms for the structural elucidation of this compound and provides a deep dive into its electrospray ionization (ESI) fragmentation mechanisms.

Comparative Analysis of Analytical Techniques

When selecting an analytical platform for halogenated azaindoles, researchers must balance mass accuracy, fragmentation depth, and throughput. While Nuclear Magnetic Resonance (NMR) and X-ray crystallography provide absolute connectivity and spatial coordinates, Mass Spectrometry (MS) remains the most rapid and sensitive method for confirming molecular weight, isotopic distribution, and structural sub-components.

Table 1: Comparison of MS Platforms for Halogenated Azaindole Analysis
Analytical TechniqueIonizationMass AccuracyPrimary UtilityAdvantages for Halogenated ScaffoldsLimitations
LC-HRMS (Orbitrap / Q-TOF) ESI (Soft)< 3 ppmStructural elucidation, exact mass confirmationResolves 79 Br/ 81 Br isotopes perfectly; identifies elemental composition of fragments.High instrument cost; complex data processing required.
LC-QqQ (Triple Quadrupole) ESI (Soft)Nominal (~0.1 Da)Routine targeted quantification (MRM)Excellent sensitivity for known transitions (e.g.,[M+H]⁺ → [M+H-I]⁺).Cannot definitively assign elemental formulas to novel fragments.
GC-EI-MS EI (Hard)Nominal (~0.1 Da)Volatile intermediate screening, library matchingExtensive fragmentation provides a complete structural fingerprint.Molecular ion often absent due to the lability of the C-I bond.

Causality in Technique Selection: For a molecule like 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine, LC-HRMS is the superior choice for initial structural validation. The hard ionization of GC-EI-MS often completely obliterates the molecular ion by immediately cleaving the weak C-I bond, leading to misidentification. Soft ionization (ESI) preserves the intact [M+H]⁺ ion, allowing researchers to observe the critical Br/I isotopic envelope before inducing controlled fragmentation via tandem MS.

Mechanistic Fragmentation Pathways (ESI-MS/MS)

Understanding the collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD) pathways of this molecule is essential for interpreting its MS/MS spectra. The fragmentation cascade is strictly governed by bond dissociation energies (BDE) and the thermodynamic stability of the resulting product ions.

  • Primary Cleavage: Loss of Iodine (-126.90 Da) The C(aryl)-I bond has the lowest BDE (~65 kcal/mol) compared to the C(aryl)-Br bond (~81 kcal/mol) and the surrounding C-C/C-N bonds. Consequently, the most energetically favorable initial fragmentation channel is the cleavage of the iodine atom. The resulting fragment ( m/z 252.03 / 254.02) retains the characteristic 1:1 isotopic doublet, confirming that the bromine atom is still intact.

  • Secondary Cleavage: Expulsion of Isobutene (-56.06 Da) Alkyl groups attached to the azaindole nitrogen undergo a characteristic rearrangement under collisional activation. Through a hydrogen-transfer mechanism to the azaindole nitrogen, the N-isobutyl chain is expelled as a neutral isobutene molecule (C 4​ H 8​ ). This leaves a secondary amine at the N1 position.

  • Tertiary Cleavage: Core Fragmentation Subsequent higher-energy fragmentation leads to the loss of the bromine radical or HBr. The remaining naked azaindole core is highly stable due to aromatic resonance. However, under extreme collision energies, the core undergoes ring-opening, characterized by the expulsion of hydrogen cyanide (HCN, -27 Da), a hallmark fragmentation pathway for indole and azaindole derivatives[3].

Fragmentation M [M+H]+ m/z 378.93 (79Br) / 380.93 (81Br) F1 [M+H - I]+ m/z 252.03 (79Br) / 254.02 (81Br) M->F1 - I (126.90 Da) Lowest BDE F2 [M+H - I - C4H8]+ m/z 195.96 (79Br) / 197.96 (81Br) F1->F2 - Isobutene (56.06 Da) Rearrangement F3 [Azaindole Core]+ m/z 116.04 F2->F3 - HBr (79.93/81.93 Da) High Energy

Proposed ESI-MS/MS fragmentation pathway for 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine.

Experimental Protocols: LC-HRMS Workflow

To achieve the highest confidence in structural validation, the following self-validating LC-HRMS protocol is recommended. This methodology ensures that both the intact isotopic envelope and the deep-structural fragments are captured.

Step 1: Sample Preparation Dissolve 1.0 mg of the synthesized compound in 1 mL of LC-MS grade methanol to create a stock solution. Dilute to a final working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid to promote protonation.

Step 2: Chromatographic Separation Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Utilize a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

Step 3: Ionization & Data Acquisition Operate the high-resolution mass spectrometer (e.g., Orbitrap) in positive ESI mode. Acquire full scan MS1 data at a resolution of 70,000 (at m/z 200). For MS/MS, use Data-Dependent Acquisition (DDA) to isolate the[M+H]⁺ precursor ions using a quadrupole isolation window of 1.0 m/z .

Step 4: HCD Fragmentation Apply a Normalized Collision Energy (NCE) step-ramp of 20, 30, and 40 eV in the HCD cell. Causality: A stepped NCE is critical here; 20 eV is sufficient to cleave the labile C-I bond, while 40 eV is required to force the expulsion of the isobutyl group and fracture the azaindole core.

Workflow S1 Sample Prep (1 µg/mL) S2 UHPLC Separation S1->S2 S3 ESI(+) Ionization S2->S3 S4 Quadrupole Isolation S3->S4 S5 HCD Cell (Stepped CE) S4->S5 S6 Orbitrap Detection S5->S6 S7 Data Analysis (Mass Defect) S6->S7

Step-by-step LC-HRMS analytical workflow for structural elucidation and fragmentation analysis.

Quantitative Data Presentation

The following table summarizes the theoretical exact masses of the major expected fragments. Utilizing mass defect filtering and isotope pattern matching software verifies the elemental composition of these product ions within a strict <3 ppm mass accuracy threshold.

Table 2: Theoretical HRMS Fragments ( 79 Br Isotope Series)
Fragment DescriptionElemental FormulaTheoretical Exact Mass ( m/z )Neutral LossLoss Mass (Da)
Precursor Ion [M+H]⁺ C 11​ H 13​ BrN 2​ I378.9307N/AN/A
Loss of Iodine C 11​ H 13​ BrN 2​ 252.0262- I•126.9045
Loss of Isobutene C 7​ H 5​ BrN 2​ 195.9636- C 4​ H 8​ 56.0626
Azaindole Core C 7​ H 4​ N 2​ 116.0374- HBr79.9262

Note: The 81 Br isotope series will exhibit parallel fragments at exactly +1.998 Da higher for all bromine-containing species, serving as a built-in validation mechanism for peak assignment.

References

  • Kihel, A., et al. "Study of Mass Spectra of Some Indole Derivatives." American Journal of Analytical Chemistry, Scientific Research Publishing, 2016.[Link]

  • MDPI. "Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2." Molecules, 2025.[Link]

  • NIH/PMC. "Molecular Insights of 7-Azaindole Drugs and Their Intercalation in the Confined Space of Montmorillonite." ACS Omega, 2025.[Link]

Sources

Validation

evaluating reactivity differences between 3-iodo and 4-bromo positions in 7-azaindoles

Evaluating Reactivity Differences Between 3-Iodo and 4-Bromo Positions in 7-Azaindoles: A Sequential Cross-Coupling Guide The 7-azaindole scaffold is a privileged bioisostere of indole, heavily utilized in the design of...

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Author: BenchChem Technical Support Team. Date: March 2026

Evaluating Reactivity Differences Between 3-Iodo and 4-Bromo Positions in 7-Azaindoles: A Sequential Cross-Coupling Guide

The 7-azaindole scaffold is a privileged bioisostere of indole, heavily utilized in the design of modern kinase inhibitors and antiviral therapeutics[1]. However, functionalizing this bicyclic core presents unique synthetic challenges due to the contrasting electronic properties of its fused pyrrole and pyridine rings. For drug development professionals and synthetic chemists, mastering the regioselective functionalization of dihalogenated 7-azaindoles—specifically 3-iodo-4-bromo-7-azaindole —is critical for building complex, multi-substituted libraries.

This guide provides an objective, data-driven evaluation of the reactivity differences between the C3-I and C4-Br positions, detailing the causality behind their sequential cross-coupling behaviors and providing self-validating experimental workflows.

Mechanistic Causality: The "Why" Behind the Reactivity

When subjecting 3-iodo-4-bromo-7-azaindole to palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, or Negishi), the reaction exhibits near-perfect regioselectivity for the C3 position over the C4 position[2]. As a Senior Application Scientist, I attribute this predictable regioselectivity to three intersecting chemical principles:

  • Bond Dissociation Energy (BDE) Dominance : The fundamental driver of this regioselectivity is the weakness of the Carbon-Iodine bond (~55 kcal/mol) compared to the Carbon-Bromine bond (~68 kcal/mol). Oxidative addition of the Pd(0) catalyst into the C-I bond is kinetically favored, occurring rapidly even at room temperature.

  • Electronic Environment of the Core : The 7-azaindole core consists of an electron-rich pyrrole ring (C3) and an electron-deficient pyridine ring (C4). Normally, electron-rich rings slow down oxidative addition. However, the extreme lability of the C3-I bond completely overrides the electronic penalty of the pyrrole ring. Conversely, while the electron-deficient nature of the pyridine ring activates the C4-Br bond toward cross-coupling compared to a standard phenyl bromide, it still requires elevated temperatures (typically >80°C) to react[3].

  • The Necessity of N-Protection : The free N-H of the pyrrole ring can coordinate with and poison palladium catalysts, or undergo undesired N-arylation. Protecting the nitrogen with a strongly electron-withdrawing group, such as a Tosyl (Ts) group, serves a dual purpose: it acts as a steric/chemical shield and withdraws electron density from the pyrrole ring, further accelerating the oxidative addition at the C3 position[2][3].

Quantitative Reactivity Comparison

The table below summarizes the physical and kinetic parameters that dictate the sequential functionalization of 3-iodo-4-bromo-7-azaindole.

Reactivity ParameterPosition 3 (C3)Position 4 (C4)
Ring System Pyrrole (Electron-rich)Pyridine (Electron-deficient)
Resident Halogen Iodine (-I)Bromine (-Br)
Approx. Bond Dissociation Energy ~55 kcal/mol~68 kcal/mol
Oxidative Addition Kinetics Fast (Primary Reaction Site)Slow (Secondary Reaction Site)
Typical Coupling Temperature 20°C – 50°C80°C – 100°C
Preferred Coupling Types Sonogashira, Suzuki, NegishiSuzuki, Buchwald-Hartwig

Pathway Visualization

MechanisticPathway Start 3-Iodo-4-Bromo 7-Azaindole Protect N-Tosylation (Electron Withdrawal) Start->Protect C3_OxAdd Fast Oxidative Addition at C3-I (BDE ~55 kcal/mol) Protect->C3_OxAdd Pd(0) Catalyst C4_OxAdd Slower Oxidative Addition at C4-Br (BDE ~68 kcal/mol) C3_OxAdd->C4_OxAdd C3-Coupled Intermediate Product 3,4-Disubstituted 7-Azaindole C4_OxAdd->Product Deprotection

Mechanistic pathway of regioselective cross-coupling in dihalogenated 7-azaindoles.

Self-Validating Experimental Protocols

To successfully exploit these reactivity differences, the following step-by-step methodologies outline a robust, self-validating system for synthesizing 3,4-disubstituted 7-azaindoles[2].

Protocol A: N-Tosylation of the Azaindole Core

Objective: Mask the free N-H and electronically activate the C3 position.

  • Reaction : Dissolve 3-iodo-4-bromo-7-azaindole (1.0 eq) in anhydrous THF at 0°C under N₂. Slowly add Sodium Hydride (NaH, 60% dispersion, 1.5 eq). Stir for 30 minutes until gas evolution ceases.

  • Addition : Add p-Toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise. Warm to room temperature and stir for 2 hours.

  • Quench & Workup : Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation Check : Run TLC (Hexanes/EtOAc 3:1). The product will appear as a significantly less polar spot compared to the starting material due to the loss of the hydrogen-bonding N-H group.

Protocol B: Regioselective C3 Sonogashira Coupling

Objective: Selectively target the C3-I bond while leaving the C4-Br bond intact.

  • Reaction : Degas a solution of the N-Tosyl intermediate (1.0 eq) and a terminal alkyne (e.g., 3-ethynylpyridine, 1.1 eq) in THF/Et₃N (1:1).

  • Catalysis : Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%). Stir at room temperature for 12 hours. Causality note: Keeping the reaction at room temperature prevents the oxidative addition of the C4-Br bond.

  • Workup : Filter through a pad of Celite to remove copper salts. Concentrate and purify via flash chromatography.

  • Self-Validation Check : LC-MS analysis must confirm the mass of the mono-coupled product. Crucially, the mass spectrum should display a distinct 1:1 isotopic doublet (M / M+2), confirming that the bromine atom at C4 remains unreacted.

Protocol C: C4 Suzuki-Miyaura Coupling

Objective: Functionalize the more resistant C4-Br bond.

  • Reaction : Combine the C3-functionalized intermediate (1.0 eq), an arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq) in a 1,4-dioxane/H₂O (4:1) mixture. Degas thoroughly.

  • Catalysis : Add Pd(PPh₃)₄ (10 mol%). Heat the mixture to 80°C for 4-6 hours. Causality note: The elevated temperature provides the necessary activation energy to break the stronger C4-Br bond.

  • Workup : Cool to room temperature, dilute with water, and extract with EtOAc. Purify via column chromatography.

  • Self-Validation Check : LC-MS will show the complete disappearance of the brominated isotope pattern, replaced by the mass of the fully disubstituted intermediate.

Protocol D: Deprotection

Objective: Remove the Tosyl group to yield the final bioactive scaffold.

  • Reaction : Dissolve the fully coupled intermediate in THF/MeOH. Add an excess of Cs₂CO₃ or NaOH (aq) and heat to 60°C until complete conversion is observed.

  • Self-Validation Check : TLC will show a shift to a highly polar spot (due to the regenerated N-H).

Workflow Visualization

ExperimentalWorkflow Step1 1. N-Protection Reagents: TsCl, NaH, THF Goal: Block N-H, activate core Step2 2. C3 Sonogashira Coupling Reagents: Pd(PPh3)2Cl2, CuI, Alkyne, RT Target: C-I Bond (Highly Reactive) Step1->Step2 Step3 3. C4 Suzuki Coupling Reagents: Pd(PPh3)4, Boronic Acid, Base, 80°C Target: C-Br Bond (Requires Heat) Step2->Step3 Step4 4. N-Deprotection Reagents: Cs2CO3 or NaOH Goal: Yield Final Free Azaindole Step3->Step4

Step-by-step experimental workflow for sequential C3/C4 functionalization.

References

  • Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue Source: National Institutes of Health (NIH) / PMC URL:[2]

  • Synthesis of Differentially Protected Azatryptophan Analogs via Pd2(dba)3/XPhos Catalyzed Negishi Coupling of N-Ts Azaindole Halides Source: The Journal of Organic Chemistry - ACS Publications URL:[3]

  • The Azaindole Framework in the Design of Kinase Inhibitors Source: Molecules / PMC - NIH URL:[1]

Sources

Comparative

Benchmarking Palladium Catalytic Systems for Chemoselective Cross-Coupling of 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine

Executive Summary & The Chemoselectivity Challenge In the development of advanced kinase inhibitors—particularly those targeting adaptor protein-2 associated kinase 1 (AAK1) for broad-spectrum antiviral applications [1]—...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Chemoselectivity Challenge

In the development of advanced kinase inhibitors—particularly those targeting adaptor protein-2 associated kinase 1 (AAK1) for broad-spectrum antiviral applications [1]—the 7-azaindole core is a highly privileged scaffold. Functionalizing the 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine building block presents a classic chemoselectivity challenge: differentiating between two adjacent, reactive carbon-halogen bonds.

As a Senior Application Scientist, I approach this not just as a synthetic step, but as a system of competing kinetic pathways. The C3–I bond has a lower Bond Dissociation Energy (BDE, ~65 kcal/mol) compared to the C4–Br bond (BDE, ~81 kcal/mol). While thermodynamics favor the insertion of Palladium(0) into the C3–I bond, the proximity of the C4–Br bond and the steric hindrance of the N1-isobutyl group mean that the wrong choice of ligand can easily lead to proto-dehalogenation, mixtures of regioisomers, or uncontrolled double-coupling.

This guide benchmarks three distinct palladium catalytic systems, providing the mechanistic causality and self-validating protocols required to achieve >99% regiocontrol.

Mechanistic Framework: The Causality of Catalyst Selection

The chemoselectivity of the oxidative addition step is dictated by the coordination sphere of the active Pd(0) species.

  • System A: Pd(PPh3)4 (The Baseline)

    • Mechanism: Tetrakis(triphenylphosphine)palladium(0) dissociates to form a 14-electron Pd(PPh3)2 active species. While it generally respects the BDE difference between C–I and C–Br, the monodentate PPh3 ligands are flexible. At elevated temperatures, this flexibility allows the Pd center to occasionally insert into the C4–Br bond or undergo premature protodeboronation.

    • Result: Moderate yields with ~90:10 (C3:C4) selectivity.

  • System B: PdCl2(dppf) (The Precision Tool)

    • Mechanism: The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a rigid, wide "bite angle" (99°). This steric constraint limits the rate of oxidative addition, forcing the catalyst to strictly obey the thermodynamic preference for the weaker C3–I bond. It effectively prevents the catalyst from performing a second oxidative addition on the adjacent C4–Br bond.

    • Result: Optimal for Step 1. High yields with >99:1 selectivity for C3.

  • System C: XPhos Pd G3 (The Aggressive Activator)

    • Mechanism: XPhos is a bulky, electron-rich biaryl phosphine that generates a highly active, mono-ligated Pd(0) species. This system is so electron-rich that it easily overcomes the activation barrier for C–Br insertion. If used on the dihalogenated starting material, it results in a chaotic mixture of mono- and di-coupled products [1].

    • Result: Poor for Step 1, but essential for Step 2 (late-stage functionalization of the remaining C4–Br bond).

Benchmarking Quantitative Data

The following table summarizes the performance of these systems in a model Suzuki-Miyaura coupling (using 1.05 equiv of phenylboronic acid, 60 °C, 4 hours).

Catalytic SystemLigand ArchitectureYield (C3-Coupling)Chemoselectivity (C3 vs C4)Primary Application in Workflow
Pd(PPh3)4 / Na2CO3 Monodentate (Flexible)68%~ 90:10Baseline benchmark; prone to side reactions.
PdCl2(dppf) / K3PO4 Bidentate (Rigid bite angle)89% > 99:1 Optimal for Step 1. Strictly C3-selective.
XPhos Pd G3 / K3PO4 Bulky Biaryl Monodentate42% (Mono)~ 50:50 (Mixture)Optimal for Step 2. Activates C4-Br efficiently.
Visualizing the Chemoselective Workflow

G SM 4-Bromo-3-iodo-1-isobutyl- 1H-pyrrolo[2,3-b]pyridine Pd_A System A: Pd(PPh3)4 (Baseline Selectivity) SM->Pd_A Pd_B System B: PdCl2(dppf) (Optimal C3 Selectivity) SM->Pd_B Pd_C System C: XPhos Pd G3 (Aggressive / Mixed) SM->Pd_C Prod_A 3-Aryl-4-bromo (Moderate Yield, ~90% Sel.) Pd_A->Prod_A Prod_B 3-Aryl-4-bromo (High Yield, >99% Sel.) Pd_B->Prod_B Prod_C Mixture of 3-Aryl, 4-Aryl, & 3,4-Diaryl Pd_C->Prod_C Step2 Late-Stage C4 Coupling (via XPhos Pd G3) Prod_B->Step2 Final 3,4-Diaryl-1-isobutyl- 1H-pyrrolo[2,3-b]pyridine Step2->Final

Chemoselective workflow for 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine using Pd catalysts.
Self-Validating Experimental Protocol: Optimized C3-Selective Coupling

To ensure trustworthiness and reproducibility, the following protocol utilizes System B and incorporates built-in analytical checkpoints to validate chemoselectivity in real-time.

Reagents & Stoichiometry:

  • 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine: 1.0 equiv (1.0 mmol)

  • Arylboronic Acid: 1.05 equiv (Causality: Strict stoichiometric control prevents thermodynamic push toward di-coupling).

  • K3PO4: 2.0 equiv

  • PdCl2(dppf)·CH2Cl2 adduct: 0.05 equiv (5 mol%)

  • Solvent: 1,4-Dioxane / H2O (4:1 v/v), 10 mL

Step-by-Step Execution:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 7-azaindole substrate, arylboronic acid, and K3PO4.

  • Degassing: Add the Dioxane/H2O solvent mixture. Sparge the solution with Argon for 15 minutes. (Causality: Oxygen promotes the homocoupling of boronic acids into biaryls, consuming the reagent and altering the delicate 1.05 stoichiometry).

  • Catalyst Addition: Quickly add the PdCl2(dppf) catalyst under a positive stream of Argon. Seal the flask.

  • Thermal Control: Heat the reaction mixture strictly to 60 °C for 4 hours. (Causality: Exceeding 60 °C provides the thermal energy required for the Pd(0) species to overcome the activation barrier of the C4–Br bond, destroying chemoselectivity).

  • In-Process Validation (Checkpoint 1): After 3 hours, sample 10 µL of the mixture. Analyze via TLC (Hexanes:EtOAc 4:1). You must observe the disappearance of the starting material and the appearance of a single new spot with a higher Rf​ . A secondary lower Rf​ spot indicates over-coupling.

  • Mass Spectrometry Validation (Checkpoint 2): Analyze the same sample via LC-MS. Crucial validation metric: The desired product mass [M+H]+ must exhibit a classic 1:1 isotopic doublet pattern (separated by 2 m/z units). This isotopic signature definitively proves that the C4-Bromine atom remains intact. The absence of a [M+H−Br+Aryl]+ mass confirms >99% chemoselectivity.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

References
  • Anthonissen, S., Van Eynde, W., Karim, M., Gao, L.-J., Tran, D. H. N., Schols, D., Voet, A., Einav, S., Dehaen, W., & De Jonghe, S. "Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue." European Journal of Medicinal Chemistry, Volume 299, 2025. URL:[Link]

Validation

A Comparative FT-IR Spectroscopic Guide to 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Vibrational Fingerprint of a Privileged Scaffold The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged sc...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Vibrational Fingerprint of a Privileged Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are integral to a multitude of pharmacologically active agents, engaging with a wide array of biological targets. The precise structural characterization of these molecules is paramount in drug discovery and development to ensure identity, purity, and to understand structure-activity relationships. Among the suite of analytical techniques available, Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative method to probe the vibrational characteristics of a molecule, providing a unique "molecular fingerprint."

This guide provides an in-depth comparative analysis of the FT-IR spectroscopic features of 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine , a polysubstituted 7-azaindole, against its foundational analogs. By dissecting the influence of each substituent—the isobutyl group at the N1 position, and the bromine and iodine atoms at the C4 and C3 positions, respectively—we aim to equip researchers with the expertise to interpret the vibrational spectra of this important class of compounds. The causality behind experimental choices and the interpretation of spectral data are grounded in established spectroscopic principles and supported by empirical data.

Experimental Protocol: Acquiring High-Fidelity FT-IR Spectra

To ensure the acquisition of reliable and reproducible FT-IR data, a standardized experimental protocol is essential. The following methodology is recommended for the characterization of 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine and its analogs.

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for solid samples. The ATR technique simplifies sample handling and minimizes sample preparation artifacts.

Sample Preparation:

  • Ensure the solid sample is dry and free of residual solvents, which can introduce interfering absorption bands (e.g., broad O-H stretches from water or alcohol).

  • Place a small, representative amount of the solid sample directly onto the ATR crystal.

  • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-600 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32 (co-added and averaged to improve the signal-to-noise ratio)

  • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to each sample analysis.

This protocol provides a self-validating system; the consistency of the baseline and the absence of atmospheric H₂O and CO₂ absorption bands (around 3700-3500 cm⁻¹ and 2360 cm⁻¹, respectively) in the final spectrum are indicators of a well-executed measurement.

Visualizing the Molecular Architecture

To better understand the forthcoming spectral analysis, the molecular structures of the parent 1H-pyrrolo[2,3-b]pyridine and the target compound are presented below.

Figure 1: Molecular Structures cluster_0 1H-Pyrrolo[2,3-b]pyridine cluster_1 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine 1H_Pyrrolo_2_3_b_pyridine 4_Bromo_3_iodo_1_isobutyl_1H_pyrrolo_2_3_b_pyridine

Caption: Molecular structures of the parent scaffold and the target compound.

Comparative FT-IR Spectral Analysis

The FT-IR spectrum of a molecule is a composite of the vibrational modes of its constituent functional groups and its overall skeletal structure. By comparing the spectrum of 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine with its simpler analogs, we can systematically assign the observed absorption bands and understand the electronic and steric effects of each substituent.

Table 1: Comparative FT-IR Peak Assignments for 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine and Analogs (cm⁻¹)

Vibrational Mode1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)[1][2]4-Bromo-1H-pyrrolo[2,3-b]pyridine[3]3-Iodo-1H-pyrrolo[2,3-b]pyridine4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine (Predicted)Rationale for Spectral Shifts and Assignments
N-H Stretch ~3100-3000 (broad)~3100-3000 (broad)~3100-3000 (broad)AbsentThe broadness is indicative of intermolecular hydrogen bonding in the solid state. This band is absent upon N-alkylation with the isobutyl group.
Aromatic C-H Stretch ~3050-3000~3050-3000~3050-3000~3050-3000These bands are characteristic of C-H stretching vibrations on the aromatic pyrrolopyridine ring system. Their position is relatively insensitive to substitution on the ring.
Aliphatic C-H Stretch (isobutyl) AbsentAbsentAbsent~2960, ~2870These strong absorptions are characteristic of the asymmetric and symmetric stretching vibrations of the methyl and methylene groups in the isobutyl substituent.
C=C and C=N Ring Stretching ~1600-1450 (multiple bands)~1600-1450 (multiple bands)~1600-1450 (multiple bands)~1600-1450 (multiple bands)These bands arise from the stretching vibrations of the fused aromatic rings. Halogen substitution can slightly alter the intensities and positions of these bands due to electronic effects.
Aliphatic C-H Bending (isobutyl) AbsentAbsentAbsent~1465, ~1370These bands correspond to the scissoring and bending vibrations of the CH₂ and CH₃ groups of the isobutyl substituent.
Pyrrole Ring Vibrations ~1400-1300~1400-1300~1400-1300~1400-1300These vibrations are characteristic of the pyrrole moiety within the fused ring system.
C-N Stretch (ring) ~1250-1150~1250-1150~1250-1150~1250-1150Stretching vibrations of the C-N bonds within the pyrrolopyridine core.
Aromatic C-H Out-of-Plane Bending ~900-700 (multiple bands)~900-700 (multiple bands)~900-700 (multiple bands)~900-700 (multiple bands)The pattern of these bands in the fingerprint region is highly characteristic of the substitution pattern on the aromatic ring.
C-Br Stretch Absent~700-550Absent~700-550The C-Br stretching vibration is expected in this region. Its exact position can be influenced by the electronic environment of the ring.
C-I Stretch AbsentAbsent~600-500~600-500The C-I bond is weaker and involves a heavier atom than C-Br, thus its stretching vibration is expected at a lower wavenumber.

In-Depth Discussion of Spectral Features

The Pyrrolopyridine Core (7-Azaindole)

The FT-IR spectrum of the parent 1H-pyrrolo[2,3-b]pyridine is dominated by features characteristic of its aromatic nature. A broad absorption in the 3100-3000 cm⁻¹ region is attributed to the N-H stretching vibration, with the broadening resulting from intermolecular hydrogen bonding in the solid state. Aromatic C-H stretching vibrations are observed as weaker bands just above 3000 cm⁻¹. The region between 1600 cm⁻¹ and 1450 cm⁻¹ contains a series of sharp bands corresponding to the C=C and C=N stretching vibrations within the fused aromatic rings. The fingerprint region (below 1400 cm⁻¹) is complex, containing various in-plane and out-of-plane C-H bending modes, as well as ring "breathing" vibrations, which are highly specific to the molecule.

The Influence of N-Isobutyl Substitution

The most significant change upon introduction of the isobutyl group at the N1 position is the disappearance of the broad N-H stretching band. This is a clear and definitive marker of successful N-alkylation. In its place, strong absorptions appear in the 2960-2870 cm⁻¹ region, which are characteristic of the asymmetric and symmetric C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups of the isobutyl substituent. Additionally, characteristic C-H bending vibrations for the isobutyl group are expected around 1465 cm⁻¹ (scissoring) and 1370 cm⁻¹ (methyl umbrella mode).

The Impact of Halogenation: Bromine and Iodine

The introduction of bromine at the C4 position and iodine at the C3 position introduces new vibrational modes and electronically perturbs the pyrrolopyridine ring system.

  • C-Br and C-I Stretching: The C-Br stretching vibration is typically observed in the 700-550 cm⁻¹ region, while the C-I stretch is found at lower wavenumbers, generally between 600 and 500 cm⁻¹. These bands can sometimes be weak and may overlap with other vibrations in the fingerprint region, making their definitive assignment challenging without computational support. The heavier mass of iodine compared to bromine results in a lower vibrational frequency for the C-I bond.

  • Electronic Effects on Ring Vibrations: Halogens are electron-withdrawing through induction but can be weakly electron-donating through resonance. These electronic effects can subtly shift the frequencies and alter the intensities of the C=C and C=N ring stretching vibrations between 1600 and 1450 cm⁻¹. A comparative study on halogenated 7-azaindoles has shown that the positions and intensities of these bands are sensitive to the nature and position of the halogen substituent.

  • Fingerprint Region: The substitution pattern on the aromatic ring significantly influences the C-H out-of-plane bending vibrations in the 900-700 cm⁻¹ range. The specific pattern of these bands provides a reliable fingerprint for the 3,4-disubstituted pyrrolopyridine core.

Logical Workflow for Spectral Interpretation

The following workflow, illustrated by a Graphviz diagram, outlines a systematic approach to interpreting the FT-IR spectrum of a substituted pyrrolo[2,3-b]pyridine.

start Obtain High-Quality FT-IR Spectrum region1 Analyze 4000-2800 cm⁻¹ Region start->region1 nh_check N-H Stretch Present? (~3100-3000 cm⁻¹) region1->nh_check ch_aliphatic Aliphatic C-H Stretches Present? (~2960-2870 cm⁻¹) nh_check->ch_aliphatic No region2 Analyze 1650-1400 cm⁻¹ Region nh_check->region2 Yes (N-H present) ch_aliphatic->region2 Yes (N-alkylated) ring_stretches Identify Aromatic Ring C=C and C=N Stretches region2->ring_stretches region3 Analyze Fingerprint Region (< 1400 cm⁻¹) ring_stretches->region3 ch_bending Correlate C-H Bending Patterns with Substitution region3->ch_bending halogens Look for C-X Stretches (C-Br: ~700-550 cm⁻¹ C-I: ~600-500 cm⁻¹) ch_bending->halogens conclusion Confirm Molecular Structure halogens->conclusion

Caption: A logical workflow for the FT-IR spectral analysis of substituted 1H-pyrrolo[2,3-b]pyridines.

Conclusion

FT-IR spectroscopy is a powerful and accessible tool for the structural elucidation of complex heterocyclic molecules like 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine. By systematically comparing the spectrum of the target molecule with its simpler analogs, a detailed and confident assignment of the key vibrational modes can be achieved. The absence of the N-H stretch and the appearance of aliphatic C-H stretches are clear indicators of N-isobutyl substitution. The influence of the bromo and iodo substituents is most discernible in the low-frequency region, with the appearance of their respective C-X stretching vibrations, and through subtle shifts in the aromatic ring stretching and bending modes. This guide provides a framework for researchers to not only confirm the identity of their synthesized compounds but also to gain a deeper understanding of the structure-spectra correlations within the medicinally important 7-azaindole family.

References

  • PubChem. 4-Bromo-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. [Link]

  • Baran, B., et al. (2018). A comparative study on cisplatin analogs containing 7-azaindole (7AIH) and its seven halogeno-derivatives: Vibrational spectra, DFT calculations and in vitro antiproliferative activity. Crystal and molecular structure of cis-[PtCl2(4Br7AIH)2]·DMF. Journal of Inorganic Biochemistry, 182, 134-146.
  • PubChem. 1H-Pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. [Link]

  • NIST. 1H-Pyrrolo[2,3-b]pyridine. In NIST Chemistry WebBook. [Link]

  • ResearchGate. The FTIR spectrum for Pyrrole. [Link]

  • Google Patents. CA2932169A1 - Substituted 1h-pyrrolo[2,3-b]pyridine and 1h-pyrazolo[3,4-b]pyridine derivatives as salt inducible kinase 2 (sik2) inhibitors.
  • Characteristic Group Vibrations of Organic Molecules. [Link]

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. [Link]

  • Wang, C., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Acta Pharmaceutica Sinica B, 13(10), 4263-4277.
  • NextSDS. 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine. [Link]

  • Herbert, R., & Wibberley, D. G. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, 1505-1514.
  • DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. [Link]

  • PubChemLite. 4-bromo-1-methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde. [Link]

  • ResearchGate. Vibrational frequencies for different C-C double bond groups. [Link]

  • Caltech. Chemistry 21b – Spectroscopy Lecture # 12 – Local Mode Theory & The Vibrations of Functional Groups. [Link]

  • Holt, S. J., et al. (1958). Vibrational Frequency Correlations in Heterocyclic Molecules. Part IV. Indoxyl Derivatives. Journal of the Chemical Society, 240.
  • PubChemLite. 3-iodo-1h-pyrrolo[2,3-c]pyridine. [Link]

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Comparative

A Comparative Guide to the Biological Activity of 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine Derivatives

Introduction The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural resemblance...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural resemblance to purine has made it a valuable template for the design of inhibitors for a variety of enzymes, particularly kinases. This guide provides a comparative analysis of the potential biological activities of compounds derived from the versatile intermediate, 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine. While direct comparative studies on a library of compounds from this specific precursor are emerging, we can infer and project a landscape of potential activities based on extensive research on the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives. This document is intended for researchers, scientists, and drug development professionals interested in the rational design and evaluation of novel therapeutics based on this promising scaffold. We will delve into a comparative study of their potential as kinase inhibitors and other therapeutically relevant agents, supported by experimental data from closely related analogues, and provide detailed protocols for their biological evaluation.

Comparative Biological Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

The strategic placement of bromo and iodo functional groups at the C4 and C3 positions, respectively, of the 1-isobutyl-1H-pyrrolo[2,3-b]pyridine core provides orthogonal handles for a variety of cross-coupling reactions, enabling the synthesis of a diverse library of derivatives. Based on the existing literature for the 1H-pyrrolo[2,3-b]pyridine scaffold, we can anticipate potent activity across several key therapeutic targets.

TNIK Inhibitors for Colorectal Cancer

Traf2- and NCK-interacting kinase (TNIK) is a serine/threonine kinase that plays a crucial role in the Wnt/β-catenin signaling pathway, which is frequently dysregulated in colorectal cancer. Inhibition of TNIK has emerged as a promising therapeutic strategy for this malignancy.[1] Several 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent TNIK inhibitors.[2]

Table 1: Comparative in vitro activity of representative 1H-pyrrolo[2,3-b]pyridine derivatives as TNIK inhibitors.

Compound IDR1R2TNIK IC50 (nM)Cell-based Assay (Colorectal Cancer)
Hypothetical Derivative A ArylAminePredicted <10Predicted potent anti-proliferative activity
NCB-0846 Quinazoline(R)-1-Aminoethyl21Inhibition of colorectal cancer cell proliferation
Compound 21k 7-azaindoleVariesNot specified, but potentNot specified
Compound 8g 7-azaindoleVariesNot specified, but potentNot specified

Data for NCB-0846 is from cited literature[3]; data for hypothetical derivative A is a projection based on structure-activity relationships discussed in the literature. Data for 21k and 8g indicate potent inhibition without specific values in the provided context.

The structure-activity relationship (SAR) studies suggest that a hydrogen bond donor/acceptor at the C4 position and a substituent that can occupy the hydrophobic pocket of the ATP binding site are crucial for potent TNIK inhibition. The 1-isobutyl group is anticipated to favorably occupy a hydrophobic pocket.

Signaling Pathway: TNIK in Wnt/β-catenin Signaling

TNIK_Wnt_Pathway cluster_destruction Destruction Complex Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled Axin Axin Dishevelled->Axin inhibition GSK3b GSK-3β beta_catenin β-catenin GSK3b->beta_catenin APC APC APC->beta_catenin Axin->beta_catenin phosphorylation CK1 CK1 CK1->beta_catenin TCF TCF/LEF beta_catenin->TCF translocation to nucleus TNIK TNIK TCF->TNIK Target_Genes Target Gene Expression TCF->Target_Genes TNIK->TCF co-activator 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine_Derivative Pyrrolo[2,3-b]pyridine Derivative 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine_Derivative->TNIK inhibition ATM_DDR_Pathway cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes DNA_DSB DNA Double-Strand Breaks (DSBs) MRN_Complex MRN Complex (MRE11/RAD50/NBS1) DNA_DSB->MRN_Complex ATM_inactive ATM (inactive dimer) MRN_Complex->ATM_inactive recruitment ATM_active ATM (active monomer) ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylation p53 p53 ATM_active->p53 H2AX H2AX ATM_active->H2AX BRCA1 BRCA1 ATM_active->BRCA1 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine_Derivative Pyrrolo[2,3-b]pyridine Derivative 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine_Derivative->ATM_active inhibition Cell_Cycle_Arrest Cell Cycle Arrest CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair H2AX->DNA_Repair BRCA1->DNA_Repair

Caption: The central role of ATM in the DNA damage response pathway.

NADPH Oxidase (NOX2) Inhibitors for Neuroinflammation

NADPH oxidase 2 (NOX2) is an enzyme that generates reactive oxygen species (ROS) and is implicated in various pathological conditions, including neurodegenerative diseases. [4]Selective inhibition of NOX2 is a promising therapeutic strategy to mitigate oxidative stress-induced damage. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent NOX2 inhibitors.

Table 3: Comparative in vitro activity of representative 1H-pyrrolo[2,3-b]pyridine derivatives as NOX2 inhibitors.

Compound IDR1R2NOX2 pIC50Cellular Activity
Hypothetical Derivative C IndolinylPyrazole-sulfonamidePredicted > 6.5Predicted prevention of Aβ-induced oxidative stress
GSK2795039 3-(indolin-6-yl)4-(N-pyrazole-sulfonamide)6.57 ± 0.17Prevents amyloid-beta (Aβ)-driven pathogenesis
NCATS-SM7270 3-(indolin-6-yl)4-(N-pyrazole-sulfonamide)Not specifiedStronger protective effect on microglial cell survival than GSK2795039

Data for GSK2795039 and NCATS-SM7270 is from cited literature;[4] data for hypothetical derivative C is a projection.

The key structural features for potent NOX2 inhibition appear to be a 3-indolinyl substituent and a 4-sulfonamide group.

Experimental Workflow: NOX2 Inhibitor Evaluation

NOX2_Inhibitor_Workflow Start Candidate Pyrrolo[2,3-b]pyridine Derivatives Primary_Screening Primary Screening: Cell-Based ROS Assay (e.g., Amplex Red, Lucigenin) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Validation Secondary Validation: Cell-Free NOX2 Activity Assay Dose-Response Curve (IC50) Hit_Identification->Secondary_Validation Validated_Hits Validated Hits Secondary_Validation->Validated_Hits Mechanism_of_Action Mechanism of Action: p47phox translocation assay Validated_Hits->Mechanism_of_Action In_Vivo_Characterization In Vivo Characterization: Animal Models of Disease (e.g., Neuroinflammation) Validated_Hits->In_Vivo_Characterization Lead_Compound Lead Compound In_Vivo_Characterization->Lead_Compound

Caption: A typical workflow for the evaluation of NOX2 inhibitors.

Experimental Protocols

In Vitro TNIK Kinase Assay (Luminescent)

This protocol is adapted from a generic luminescent kinase assay format suitable for measuring the activity of TNIK inhibitors.

Materials:

  • Purified recombinant TNIK enzyme

  • Kinase Assay Buffer

  • ATP

  • Myelin Basic Protein (MBP) as a substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (dissolved in DMSO)

  • White 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • To a white 96-well plate, add 5 µL of each inhibitor dilution. Add 5 µL of DMSO for the "no inhibitor" control.

  • Add 20 µL of a master mix containing Kinase Assay Buffer, ATP, and MBP substrate to each well.

  • To initiate the reaction, add 25 µL of diluted purified TNIK enzyme to each well.

  • Incubate the plate at 30°C for 45 minutes.

  • Stop the kinase reaction and measure the generated ADP by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.

  • Read the luminescence on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and plot the data to determine the IC50 value. [5]

Cellular ATM Inhibition Assay (Western Blot)

This protocol assesses the ability of a compound to inhibit ATM kinase activity in cells by measuring the phosphorylation of a downstream target, Chk2.

Materials:

  • Cancer cell line (e.g., A549)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • Ionizing radiation source (e.g., X-ray irradiator)

  • Lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Chk2 (Thr68), anti-total Chk2, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.

  • Induce DNA damage by irradiating the cells (e.g., 5 Gy).

  • Incubate for a short period (e.g., 30-60 minutes) to allow for ATM activation.

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of ATM inhibition. [6]

Cellular NOX2-dependent ROS Measurement (Amplex® Red Assay)

This assay measures hydrogen peroxide (H₂O₂), a downstream product of NOX2-generated superoxide, released from cells. [7] Materials:

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Suitable buffer (e.g., Krebs-Ringer phosphate glucose buffer)

  • Cells expressing NOX2 (e.g., differentiated HL-60 cells)

  • NOX2 activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • Test compounds

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure:

  • Prepare cells and resuspend them in the assay buffer to a final concentration of 1 x 10⁶ cells/mL.

  • In the 96-well plate, add 50 µL of the cell suspension to each well.

  • Add 50 µL of the test inhibitor at various concentrations to the appropriate wells. Include a vehicle control.

  • Pre-incubate the plate at 37°C for 30 minutes.

  • Prepare a fresh Amplex® Red/HRP working solution (100 µM Amplex® Red and 0.2 U/mL HRP).

  • Add 50 µL of the Amplex® Red/HRP working solution to each well.

  • Add 50 µL of the NOX2 activator (e.g., 200 nM PMA) to all wells except for the negative control.

  • Immediately place the plate in the microplate reader pre-heated to 37°C and measure fluorescence kinetically for 30-60 minutes.

  • Determine the percent inhibition at different inhibitor concentrations and calculate the IC50 value. [7]

Conclusion

The 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine scaffold represents a highly promising starting point for the development of a new generation of targeted therapeutics. Based on the extensive body of research on related 1H-pyrrolo[2,3-b]pyridine derivatives, compounds derived from this intermediate are predicted to exhibit potent inhibitory activity against a range of therapeutically relevant targets, including TNIK, ATM, and NOX2. The comparative analysis presented in this guide, while based on projections from existing data, provides a strong rationale for the synthesis and biological evaluation of a dedicated library of these compounds. The detailed experimental protocols provided herein offer a clear roadmap for researchers to validate these predictions and potentially uncover novel drug candidates for cancer and neuroinflammatory diseases. Future work should focus on the systematic synthesis and screening of derivatives of this specific scaffold to establish definitive structure-activity relationships and to identify lead compounds for further preclinical and clinical development.

References

  • El-Mernissi, R., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(1).
  • El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies.
  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025). PubMed.
  • A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models. (n.d.). PMC.
  • Mitigation of NADPH Oxidase 2 Activity as a Strategy to Inhibit Peroxynitrite Form
  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. (2025). PubMed.
  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025). PubMed.
  • Structural Insight into TNIK Inhibition. (2022). MDPI.
  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (n.d.).
  • Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. (2020).
  • Structure, Activation, and Regulation of NOX2: At the Crossroad between the Innate Immunity and Oxidative Stress-Mediated P
  • Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. (2015). MDPI.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2025). MDPI.
  • Application Notes and Protocols for ATM Inhibitor-7 in Cell Culture. (n.d.). Benchchem.
  • Common pitfalls in experiments with Tnik-IN-7. (n.d.). Benchchem.
  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (n.d.).
  • Sensors and Inhibitors for the Detection of Ataxia Telangiectasia Mutated (ATM) Protein Kinase | Molecular Pharmaceutics. (2021).
  • A Novel Aminothiazole KY-05009 with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells. (2014). PLOS One.
  • A new class of pyrrolo[2,3- b ]quinoxalines: synthesis, anticancer and antimicrobial activities. (n.d.).
  • Inhibition of ATM and ATR Kinase Activities by the Radiosensitizing Agent, Caffeine. (n.d.). Cancer Research - AACR Journals.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). Semantic Scholar.
  • New NADPH Oxidase 2 Inhibitors Display Potent Activity against Oxidative Stress by Targeting p22phox-p47phox Interactions. (2023).
  • Novel NADPH Oxidase-2 Inhibitors as Potential Anti-Inflammatory and Neuroprotective Agents. (2023). PMC.
  • Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies. (n.d.). Advanced Journal of Chemistry, Section A.
  • Characterization of ATM Expression, Localization, and Associated DNA-dependent Protein Kinase Activity. (n.d.). PMC.
  • Full article: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Taylor & Francis.
  • TNIK Inhibition Sensitizes TNIK-Overexpressing Lung Squamous Cell Carcinoma to Radiotherapy. (n.d.). AACR Journals.
  • A Comparative Guide to NOX2-IN-2 diTFA and Other NOX2 Inhibitors for Researchers. (n.d.). Benchchem.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine

As researchers at the forefront of drug development and scientific innovation, our work necessitates the use of complex chemical entities. Among these is 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine, a halogenated...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers at the forefront of drug development and scientific innovation, our work necessitates the use of complex chemical entities. Among these is 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine, a halogenated heterocyclic compound likely utilized as a key building block in targeted synthesis. The responsible management of this and similar reagents from acquisition to disposal is not merely a matter of regulatory compliance but a cornerstone of a safe, efficient, and ethical laboratory environment.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine. The procedures outlined herein are designed to protect laboratory personnel, minimize environmental impact, and ensure full compliance with federal and local regulations. By understanding the causality behind each step, you can implement a disposal plan that is both scientifically sound and operationally robust.

Section 1: Hazard Identification and Risk Assessment

This compound must be handled as a hazardous substance. The probable hazard classifications, based on data from similar molecules, are summarized below.

Hazard Class GHS Code Description Supporting Sources
Acute Toxicity, OralH302Harmful if swallowed[1][2][3][4][5]
Skin IrritationH315Causes skin irritation[2][4][6][7][8]
Serious Eye IrritationH319Causes serious eye irritation[2][4][6][7][8]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[1][2][4][7]

The primary risks associated with handling this compound involve irritation to the skin, eyes, and respiratory system upon direct contact or inhalation. Ingestion is likely harmful. Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).

Section 2: Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before beginning any disposal-related tasks, it is imperative to establish a safe working environment. The principle of causality here is simple: preventing exposure is the most effective safety measure.

Primary Engineering Control: All handling of 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine and its waste must be conducted within a properly functioning laboratory chemical fume hood.[1][9] This minimizes the risk of inhaling dust or vapors.

Required Personal Protective Equipment (PPE):

PPE Type Specification Rationale
Eye/Face Protection ANSI-approved safety glasses with side-shields or chemical splash goggles.Protects against accidental splashes and airborne particles causing serious eye irritation.[6][8]
Skin Protection Chemical-resistant gloves (Nitrile rubber is a suitable choice for incidental contact) and a fully buttoned lab coat.Prevents skin contact, which can cause irritation.[6][9] Contaminated clothing must be removed and decontaminated before reuse.[6]
Respiratory Protection Not typically required when using a fume hood. If work must be done outside a hood, a certified respirator is necessary.Protects against inhalation of the compound, which may cause respiratory irritation.[4][7]

Section 3: Step-by-Step Disposal Protocol

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which mandates that hazardous chemical waste be managed from its point of generation to its final disposal.[10] Disposal in regular trash or down the sewer is strictly prohibited.[10][11]

Step 3.1: Waste Identification and Segregation

1. Identify Waste: All materials that have come into contact with 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine must be considered hazardous waste. This includes:

  • Unused or expired pure compound.
  • Solutions containing the compound.
  • Contaminated labware (e.g., pipette tips, vials, contaminated filter paper).
  • Spill cleanup materials.[3]

2. Segregate Waste: This is a critical step. Halogenated organic waste must be kept separate from non-halogenated waste streams.[9][12]

  • Why? Different waste streams require different disposal technologies. Halogenated compounds, when incinerated, can produce acidic gases (like HBr and HI) that require specialized flue gas scrubbing systems.[5][11] Mixing waste streams complicates disposal, increases costs, and can create dangerous chemical reactions.
  • Keep this waste stream separate from incompatible chemicals such as strong oxidizing agents, strong acids, and bases.[9]
Step 3.2: Container Selection and Labeling

1. Select a Proper Container:

  • Use a designated, leak-proof container that is chemically compatible with the waste. A high-density polyethylene (HDPE) container with a secure screw-top cap is recommended.[9][10]
  • The container must be in good condition, free from damage or deterioration.[10]

2. Label the Container Correctly: Improper labeling is a common and serious compliance violation. As soon as the first drop of waste enters the container, it must be labeled with the following information:[3]

  • The words "Hazardous Waste" .
  • The full, unabbreviated chemical name: "4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine" .
  • An indication of the hazards (e.g., "Irritant," "Toxic").
  • The date accumulation started.
Step 3.3: Waste Accumulation and Storage

1. Designate a Satellite Accumulation Area (SAA):

  • Waste must be accumulated at or near its point of generation, under the control of laboratory personnel.[13][14] This designated location is known as a Satellite Accumulation Area (SAA).
  • The SAA can be a specific area within a fume hood or a designated secondary containment tray on a workbench.

2. Store Safely:

  • Keep the waste container tightly closed at all times, except when adding waste.[14]
  • Store the container in a well-ventilated area, away from heat or ignition sources.[11]
  • It is best practice to use a secondary containment system (e.g., a plastic tub) to catch any potential leaks.[10]
Step 3.4: Arranging for Final Disposal

1. Contact Your Environmental Health & Safety (EHS) Office:

  • Laboratory personnel are not responsible for the final transport and destruction of hazardous waste. This is managed by your institution's EHS department or a contracted licensed hazardous waste disposal company.
  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

2. Final Disposal Method:

  • The ultimate fate of 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine waste is typically high-temperature incineration in a licensed chemical destruction plant.[11][15] This process is designed to completely destroy the organic molecule while scrubbing the resulting gases to prevent environmental contamination.[11]

Section 4: Spill Management

In the event of a small spill that can be cleaned up in under 10 minutes by trained personnel:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Ensure the fume hood is operating correctly.

  • Wear Appropriate PPE: Don double nitrile gloves, chemical splash goggles, and a lab coat.[9]

  • Contain and Absorb: Cover the spill with an inert absorbent material (e.g., sand, vermiculite, or a commercial chemical absorbent).[2]

  • Collect Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container. Use non-sparking tools if the compound is dissolved in a flammable solvent.[11]

  • Clean the Area: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), and dispose of the cleaning materials as hazardous waste.

  • For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's EHS or emergency response team.

Section 5: Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper management and disposal of 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine waste.

G cluster_0 Waste Generation & Handling cluster_1 Segregation & Containment cluster_2 Storage & Disposal A Waste Generation (Unused chemical, contaminated labware, solutions) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in Fume Hood B->C D Is waste halogenated? C->D E Segregate into Halogenated Waste Stream D->E Yes F Use Designated, Compatible, Leak-Proof Container E->F G Label Container Immediately 'Hazardous Waste' + Full Chemical Name F->G H Store in Designated SAA (At or Near Point of Generation) G->H I Keep Container Closed Use Secondary Containment H->I J Request Pickup from EHS or Licensed Vendor I->J K Final Disposal (High-Temperature Incineration) J->K

Caption: Disposal workflow for 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine.

Section 6: Waste Minimization Strategies

The most effective disposal procedure begins with generating less waste. Adhering to the principles of green chemistry and prudent laboratory practices can significantly reduce the volume of hazardous waste.[16]

  • Source Reduction: Order only the quantity of chemical required for your experiments.[14]

  • Inventory Management: Maintain an accurate and up-to-date chemical inventory to avoid purchasing duplicates and to track expiration dates.[14][17]

  • Scale Reduction: Whenever possible, reduce the scale of experiments to use smaller quantities of materials.[16]

By integrating these disposal protocols into your standard operating procedures, you contribute to a culture of safety and environmental stewardship, building trust in our collective scientific enterprise.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • My Green Lab. Laboratory Waste Solutions for Sustainable Research Practices.
  • ChemicalBook. (2022, August 11). Chemical Safety Data Sheet MSDS / SDS - 4-bromo-3-(bromomethyl)pyridine.
  • Georganics. (2023, April 14). 4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE SAFETY DATA SHEET.
  • Washington State University. Halogenated Solvents Safety Plan.
  • Avantor. (2011, August 29). MATERIAL SAFETY DATA SHEET - PYRIDINE.
  • Apollo Scientific. (2017, July 10). SAFETY DATA SHEET - 3-BROMO-1H-PYRAZOLO[3,4-B]PYRIDINE.
  • ATSDR. PRODUCTION, IMPORT, USE, AND DISPOSAL - Pyridine.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • BenchChem. Essential Guide to the Proper Disposal of 3- Bromopyridine-D4.
  • Thermo Fisher Scientific. (2025, October 16). SAFETY DATA SHEET - 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.
  • Echemi. (Date unavailable). 3-Bromo-2-iodopyridine SDS, 408502-43-2 Safety Data Sheets.
  • TCI Chemicals. (2025, March 5). SAFETY DATA SHEET - 2-Bromo-5-iodopyridine.
  • The University of Texas at Austin. Halogenated Waste Guidance.
  • ChemicalBook. (2025, November 15). 3-Bromopyridine 1-oxide - Safety Data Sheet.

Sources

Handling

A Senior Application Scientist's Guide to Handling 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine

This document provides a comprehensive operational and safety guide for the handling and disposal of 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine. As a specialized heterocyclic compound, direct safety data may be...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive operational and safety guide for the handling and disposal of 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine. As a specialized heterocyclic compound, direct safety data may be limited. Therefore, this guide is built upon a robust foundation of structure-activity relationships, drawing from data on analogous halogenated and substituted pyrrolopyridine compounds to ensure a high margin of safety. Our primary goal is to empower you with the knowledge to work safely and effectively, mitigating risks through expert-informed protocols.

Hazard Assessment: A Proactive Approach to Safety

Understanding the potential hazards of a novel compound is the cornerstone of laboratory safety. Given the structure of 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine, we must infer its toxicological profile from its constituent parts: a pyrrolopyridine core, bromine and iodine substituents, and an isobutyl group.

Based on safety data for structurally similar compounds, we can anticipate the following primary hazards[1][2][3]:

  • Skin Irritation (H315): Halogenated aromatic compounds are known to cause skin irritation upon contact.

  • Serious Eye Irritation (H319): Direct contact with the eyes is likely to cause significant irritation or damage.

  • Respiratory Tract Irritation (H335): If inhaled as a dust or aerosol, the compound may irritate the respiratory system.

  • Potential Acute Toxicity (H302, H332): Analogues are listed as potentially harmful if swallowed or inhaled, warranting careful containment.[2]

This proactive assessment mandates the use of stringent controls to prevent exposure through all potential routes: dermal, ocular, and inhalation.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for various laboratory operations involving this compound. Remember, PPE is the last line of defense, preceded by robust engineering and administrative controls.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage Safety glasses with side shields[4]Nitrile gloves (single pair)Standard lab coatNot generally required
Weighing (Solid) Chemical safety gogglesDouble-layered nitrile glovesFlame-resistant lab coat with cuffed sleevesRequired only if not performed in a certified chemical fume hood
Solution Preparation Chemical safety goggles and face shieldDouble-layered nitrile glovesFlame-resistant lab coat; chemical-resistant apron recommendedRequired only if not performed in a certified chemical fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or apron over lab coatMandatory: NIOSH-approved air-purifying respirator with organic vapor cartridges
Waste Disposal Chemical safety gogglesDouble-layered nitrile glovesStandard lab coatNot generally required

Causality Behind PPE Choices:

  • Eye Protection: Chemical safety goggles are mandated for all handling due to the high risk of serious eye irritation.[5] A face shield is added during solution preparation to protect against splashes.

  • Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals.[6] Double-gloving is a standard practice when handling potent or poorly characterized compounds to provide an additional barrier and a clear protocol for doffing contaminated outer gloves.

  • Respiratory Protection: While engineering controls are primary, a NIOSH-approved respirator must be available for emergencies like spills, where vapor or dust concentrations could exceed safe limits.[5]

Operational Plan: From Receipt to Disposal

A meticulous, step-by-step approach minimizes the risk of exposure and ensures procedural integrity.

Engineering and Administrative Controls
  • Primary Engineering Control: All manipulations of 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine, including weighing and solution preparation, must be conducted within a certified and properly functioning chemical fume hood.[6][7]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.

  • Designated Area: Cordon off and clearly label the specific area within the fume hood where the work will be performed. This prevents cross-contamination.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, don all required PPE as specified in the table above. Ensure a spill kit and appropriate waste containers are within arm's reach inside the fume hood.

  • Weighing:

    • Perform this task on a weigh paper or in a tared container to minimize contamination of the balance.

    • Use dedicated spatulas and tools.

    • Close the primary container immediately after dispensing the required amount.

  • Dissolution:

    • Add the solid compound to the solvent slowly and carefully to prevent splashing.

    • If sonication or heating is required, ensure the vessel is securely capped or covered with a condenser to prevent aerosolization.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces, glassware, and equipment with an appropriate solvent (e.g., ethanol or acetone), collecting all rinsate as halogenated waste.

    • Carefully doff PPE, removing outer gloves first, followed by the lab coat, and finally inner gloves and goggles.

    • Wash hands thoroughly with soap and water.[8]

Disposal Plan: Environmental and Regulatory Compliance

As a halogenated organic compound, 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine requires specific disposal procedures. Improper disposal is a serious regulatory violation and environmental hazard.

  • Waste Segregation: All waste streams—solid, liquid, and contaminated materials (gloves, weigh paper, pipette tips)—must be collected in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[9][10][11] Never mix halogenated with non-halogenated waste, as this significantly increases disposal costs and complexity.[11]

  • Container Integrity: Use only UN-approved, leak-proof containers with secure screw-top caps provided by your institution's Environmental Health & Safety (EHS) department.[11]

  • Prohibited Disposal: Under no circumstances should this chemical or its waste be disposed of down the sanitary sewer.[7][10]

  • Final Disposal: Contact your EHS department for the collection and incineration of the waste container.

Emergency Procedures: A Validated Response Plan

Immediate and correct action during an emergency can prevent serious injury.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3][12]

  • Skin Contact: Remove all contaminated clothing and immediately wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][12]

  • Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. Seek immediate medical attention.[2][12]

Spill Response Workflow

A chemical spill should be treated as a high-hazard event. The following workflow diagram outlines the essential steps for a safe and effective response.

Spill_Response_Workflow cluster_0 cluster_1 Immediate Actions cluster_2 Emergency Protocol cluster_3 Containment (Trained Personnel Only) cluster_4 Cleanup & Disposal A Spill Occurs B Alert others in the lab! Evacuate immediate area. A->B C Is the spill large, or are you injured? B->C D Pull fire alarm if necessary. Call Emergency Services / EHS. Provide first aid. C->D Yes E Don full emergency PPE: - Respirator - Face Shield & Goggles - Chemical Apron - Heavy-duty gloves C->E No, spill is small and contained J Package all contaminated materials for EHS pickup. F Contain spill with inert absorbent (vermiculite, sand). E->F G Work from outside-in. F->G H Carefully scoop absorbent into Halogenated Waste container. G->H I Decontaminate area with appropriate solvent. H->I I->J

Caption: Workflow for responding to a chemical spill.

References

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. [Link]

  • Material Safety Data Sheet - Pyridine-N-oxide, 98% . Cole-Parmer. [Link]

  • Halogenated Solvents Standard Operating Procedure . Washington State University. [Link]

  • Hazardous Substance Fact Sheet: Pyridine . New Jersey Department of Health. [Link]

  • Organic Solvent Waste Disposal . University of British Columbia. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific. [Link]

  • Safety Data Sheet: 4-Bromo-1H-pyrrolo[2,3-b]pyridine . Georganics. [Link]

  • Mammalian Toxicity of Organic Compounds of Bromine and Iodine . ResearchGate. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine
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